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  • Product: 4-(2-Amino-3-chlorophenyl)pyrrole
  • CAS: 75102-75-9

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of 4-(2-Amino-3-chlorophenyl)pyrrole in Early Drug Discovery: A Mechanistic Guide

Introduction & Pharmacological Context The 4-(2-amino-3-chlorophenyl)pyrrole scaffold—most notably its 3-chloro derivative, known as aminopyrrolnitrin or WB2838—represents a highly valuable chemotype in early drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The 4-(2-amino-3-chlorophenyl)pyrrole scaffold—most notably its 3-chloro derivative, known as aminopyrrolnitrin or WB2838—represents a highly valuable chemotype in early drug discovery. Originally isolated from Pseudomonas species, this compound functions as a potent non-steroidal androgen-receptor antagonist and exhibits broad-spectrum[1]. However, as with many promising heterocyclic scaffolds, translating biochemical potency into in vivo efficacy requires rigorous optimization of its Drug Metabolism and Pharmacokinetics (DMPK) profile.

Early DMPK profiling is not merely a box-checking exercise; it is a strategic imperative to filter out compounds with insurmountable pharmacokinetic liabilities (e.g., high clearance, poor absorption) before entering costly clinical trials[2]. This whitepaper provides a comprehensive, field-validated framework for the pharmacokinetic profiling of 4-(2-amino-3-chlorophenyl)pyrrole derivatives, bridging in vitro assays, in vivo rodent models, and Physiologically Based Pharmacokinetic (PBPK) modeling.

Part 1: Physiochemical Grounding & Causality in DMPK

Before initiating wet-lab experiments, we must analyze the physiochemical properties of the target molecule. The structural properties of 3-chloro-4-(2-amino-3-chlorophenyl)pyrrole dictate its behavior in biological systems, informing which assays require the most scrutiny[3].

Table 1: Physiochemical Properties of 3-Chloro-4-(2-amino-3-chlorophenyl)pyrrole

PropertyValueDMPK Implication & Causality
Molecular Weight 227.09 g/mol Highly favorable for oral absorption, fitting well within Lipinski's Rule of 5.
XLogP3 3.9Moderate-to-high lipophilicity. Suggests excellent membrane permeability but a high susceptibility to cytochrome P450 (CYP)-mediated oxidative metabolism in the liver.
Topological Polar Surface Area 41.8 ŲExcellent for passive diffusion across the intestinal epithelium and the blood-brain barrier.
H-Bond Donors/Acceptors 2 / 1Low hydrogen bonding capacity facilitates rapid desolvation and lipid bilayer crossing.

Causality Insight: The XLogP3 of 3.9 indicates that while the compound will easily cross lipid bilayers, it is highly vulnerable to rapid hepatic clearance. Therefore, our primary in vitro focus must be on evaluating metabolic stability and intrinsic clearance ( CLint​ ).

Part 2: In Vitro Pharmacokinetic Profiling Protocols

To build a self-validating system, we utilize three core in vitro assays. Each protocol is designed with internal controls to ensure data integrity before progressing to in vivo models.

Hepatic Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance ( CLint,invitro​ ) by monitoring the depletion of the parent compound over time. Self-Validation: Inclusion of a known high-clearance reference standard (e.g., verapamil) ensures the metabolic competency of the microsomes. Methodology:

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Spike 4-(2-amino-3-chlorophenyl)pyrrole (final concentration: 1 µM, keeping organic solvent <0.1% to avoid CYP inhibition) into the microsomal suspension. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system (final concentration: 1 mM NADPH).

  • Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining percentage versus time. The slope (-k) is used to calculate CLint,invitro​=(k×V)/microsomal protein .

Caco-2 Bidirectional Permeability Assay

Objective: To assess intestinal absorption and identify potential efflux pump (e.g., P-glycoprotein) liabilities. Self-Validation: Transepithelial Electrical Resistance (TEER) measurement ensures monolayer integrity prior to dosing. Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to form polarized monolayers.

  • Integrity Check: Measure TEER; only utilize wells with TEER > 250 Ω·cm².

  • Dosing: Add 10 µM of the compound to the apical (A) chamber for A-to-B transport, or to the basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C for 2 hours.

  • Quantification: Sample from the receiver chambers and analyze via LC-MS/MS to calculate the apparent permeability ( Papp​ ). An efflux ratio ( Papp,B−A​/Papp,A−B​ ) > 2 indicates active efflux.

Plasma Protein Binding (Equilibrium Dialysis)

Objective: To determine the fraction unbound ( fu​ ), as only the free drug can interact with the androgen receptor or be cleared by the liver. Self-Validation: Matrix matching post-incubation prevents ionization suppression discrepancies during mass spectrometry. Methodology:

  • Setup: Use a 96-well equilibrium dialysis device with an 8K MWCO membrane.

  • Loading: Load 200 µL of plasma spiked with 1 µM compound into the donor chamber and 350 µL of PBS (pH 7.4) into the receiver chamber.

  • Incubation: Seal and incubate on an orbital shaker at 37°C for 4-6 hours to reach equilibrium.

  • Matrix Matching: Post-incubation, cross-mix samples (add blank plasma to buffer samples, and blank buffer to plasma samples) to ensure identical matrices for LC-MS/MS analysis. Calculate fu​=Concentrationbuffer​/Concentrationplasma​ .

Part 3: In Vivo Pharmacokinetic Profiling

In vitro data must be validated against in vivo rodent models to confirm systemic clearance, volume of distribution ( Vss​ ), and oral bioavailability ( F ).

Step-by-Step In Vivo Protocol (Sprague-Dawley Rats):

  • Formulation: Due to the lipophilicity of the pyrrole scaffold, formulate the IV dose in 5% DMSO / 10% Solutol HS15 / 85% Saline. Formulate the PO dose in 0.5% Methylcellulose.

  • Administration: Dose Group 1 intravenously (IV) via the tail vein at 1 mg/kg. Dose Group 2 orally (PO) via oral gavage at 5 mg/kg.

  • Serial Sampling: Collect blood samples (~200 µL) via the jugular vein into K2EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood at 3000g for 10 mins at 4°C. Store plasma at -80°C until LC-MS/MS analysis.

  • NCA Analysis: Use Non-Compartmental Analysis (NCA) to calculate AUC, CL , Vss​ , t1/2​ , and F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) .

DMPK_Cascade A Compound Synthesis 4-(2-Amino-3-chlorophenyl)pyrrole B In Vitro ADME (Microsomes, Caco-2, PPB) A->B C In Vivo PK (Rat IV/PO Dosing) B->C D IVIVE & PBPK Modeling (GastroPlus/Simcyp) C->D E Human PK Prediction & Lead Optimization D->E

Caption: The sequential DMPK screening cascade for early drug discovery.

Part 4: Data Synthesis & PBPK Modeling (IVIVE)

To bridge the gap between early preclinical data and First-in-Human (FIH) predictions, we employ [4]. PBPK models integrate compound-specific data (from our in vitro assays) with system-specific physiological parameters (e.g., organ volumes, blood flow rates) to simulate concentration-time profiles[5].

In Vitro-In Vivo Extrapolation (IVIVE): The CLint,invitro​ obtained from the microsomal assay is scaled to whole-liver intrinsic clearance using scaling factors such as microsomal protein per gram of liver (MPPGL) and total liver weight. This, combined with the fraction unbound ( fu​ ) and blood-to-plasma ratio, allows the PBPK software to accurately predict in vivo hepatic clearance and simulate the drug's distribution across physiological compartments[5].

PBPK_Logic InVitro In Vitro Data (CLint, Papp, fu) PBPK PBPK Model (Mechanistic Equations) InVitro->PBPK PhysChem Physiochemical Data (MW, LogP, pKa) PhysChem->PBPK Physiol Physiological Parameters (Blood flow, Organ mass) Physiol->PBPK Output Predicted Plasma Concentration-Time Profile PBPK->Output

Caption: Integration of in vitro, physiochemical, and physiological data into a PBPK model.

References

  • Hori, Y., et al. "WB2838 [3-chloro-4-(2-amino-3-chlorophenyl)-pyrrole]: non-steroidal androgen-receptor antagonist produced by a Pseudomonas." The Journal of Antibiotics 46.9 (1993): 1327-1333. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 161174, 3-Chloro-4-(2-amino-3-chlorophenyl)pyrrole." PubChem, 2021. URL: [Link]

  • Crown Bioscience. "Integrating DMPK Early in Drug Development: A Strategic Imperative for Success." CrownBio Blog, 2025. URL: [Link]

  • Jones, H. M., et al. "Basic Concepts in Physiologically Based Pharmacokinetic Modeling in Drug Discovery and Development." CPT: Pharmacometrics & Systems Pharmacology 2.8 (2013): e63. URL:[Link]

  • Naga, D., et al. "Evaluation of the Success of High-Throughput Physiologically Based Pharmacokinetic (HT-PBPK) Modeling Predictions to Inform Early Drug Discovery." Molecular Pharmaceutics 19.6 (2022): 1971-1983. URL:[Link]

Sources

Exploratory

A Precautionary Approach to the Toxicity and Safe Handling of 4-(2-Amino-3-chlorophenyl)pyrrole

A Technical Guide for Researchers and Drug Development Professionals Preamble: Navigating the Data Deficit In the landscape of chemical research and drug discovery, scientists are frequently tasked with handling novel or...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Preamble: Navigating the Data Deficit

In the landscape of chemical research and drug discovery, scientists are frequently tasked with handling novel or sparsely studied molecules. 4-(2-Amino-3-chlorophenyl)pyrrole (CAS No. 75102-75-9) is one such compound. A comprehensive, publicly available toxicological profile and a detailed Safety Data Sheet (SDS) for this specific molecule are currently absent. This guide, therefore, deviates from a standard presentation of known toxicity data. Instead, it offers a robust, precautionary framework for its safe handling, grounded in the principles of chemical safety, structural analogy, and risk assessment methodologies for compounds with unknown toxicological profiles. The information herein is intended to empower researchers to make informed safety decisions in the absence of complete data.

Chemical Identity and Structural Alerts

  • Chemical Name: 4-(2-Amino-3-chlorophenyl)pyrrole

  • CAS Number: 75102-75-9

  • Molecular Structure:

    • The molecule incorporates two key structural motifs: a pyrrole ring and a chlorinated aromatic amine (3-chloroaniline) moiety.

The presence of these functional groups serves as our primary basis for a precautionary hazard assessment. Aromatic amines, as a class, are associated with significant health concerns, including potential carcinogenicity and mutagenicity.[1][2][3] Many are also known to be readily absorbed through the skin.[1] The pyrrole scaffold is a common feature in a vast array of biologically active natural products and synthetic compounds, exhibiting activities from antimicrobial to anticancer.[4][5][6][7] This inherent biological activity potential necessitates a cautious approach.

A closely related compound, 3-Chloro-4-(2-amino-3-chlorophenyl)pyrrole (Aminopyrrolnitrin, CAS No. 16386-65-5), is a known bacterial metabolite and has been identified as an androgen antagonist.[8][9] While its precursor, Pyrrolnitrin, is noted for its low mammalian toxicity in some applications, it is crucial to avoid extrapolating this data directly to 4-(2-amino-3-chlorophenyl)pyrrole, as small structural changes can lead to vastly different toxicological profiles.[10][11][12]

A Proactive Stance: Hazard Identification Through Control Banding

For chemicals lacking established Occupational Exposure Limits (OELs), a risk assessment strategy known as Control Banding is a valuable tool.[13][14][15][16][17] This qualitative risk assessment method groups chemicals into "bands" based on their potential hazards and recommends corresponding control measures. Given the structural alerts for 4-(2-Amino-3-chlorophenyl)pyrrole, a conservative approach would place it in a high-hazard band, warranting stringent control measures until empirical data becomes available.

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for classifying substances with unknown toxicity.[18][19][20][21][22] In the absence of data, and based on the precautionary principle, it is prudent to handle 4-(2-Amino-3-chlorophenyl)pyrrole as if it possesses the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation)

  • Skin Corrosion/Irritation

  • Serious Eye Damage/Eye Irritation

  • Respiratory or Skin Sensitization

  • Germ Cell Mutagenicity

  • Carcinogenicity

  • Reproductive Toxicity

  • Specific Target Organ Toxicity

  • Hazardous to the Aquatic Environment

The following diagram illustrates a simplified control banding workflow for a research chemical with unknown toxicity.

G Control Banding Workflow for Chemicals with Unknown Toxicity A Identify Chemical (4-(2-Amino-3-chlorophenyl)pyrrole) B Gather Hazard Information - SDS - Literature Data A->B C Data Available? B->C D Analyze Structural Alerts - Chlorinated Aromatic Amine - Substituted Pyrrole C->D No E Assign to High Hazard Band (Precautionary Principle) D->E F Assess Exposure Potential - Scale of Work (mg, g, kg) - Physical Form (Solid, Liquid) - Process (Weighing, Dissolving, Heating) E->F G Select Control Strategy F->G H Level 1: General Ventilation G->H Low Exposure I Level 2: Fume Hood / Local Exhaust G->I Medium Exposure J Level 3: Containment (Glove Box) G->J High Exposure K Implement and Document H->K I->K J->K

Caption: Control Banding Workflow for Uncharacterized Compounds.

Recommended Safe Handling Protocols

Based on the high-hazard banding, the following protocols are recommended for all laboratory work involving 4-(2-Amino-3-chlorophenyl)pyrrole.

Engineering Controls
  • Primary Control: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted in a certified chemical fume hood.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dust.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield if there is a splash hazard.Protects against accidental splashes and contact with airborne particulates.
Hand Protection Nitrile or neoprene gloves (double-gloving is recommended). Check manufacturer's data for chemical resistance.Aromatic amines can exhibit skin permeability. Double gloving provides an extra layer of protection, and regular changes are crucial to prevent breakthrough.
Body Protection A fully fastened laboratory coat. Consider a chemically resistant apron for larger quantities or splash risks.Prevents contamination of personal clothing.
Respiratory Not typically required if work is performed within a certified fume hood.A fume hood provides adequate respiratory protection. For spill cleanup or work outside a hood, a respirator with appropriate cartridges would be necessary after a formal risk assessment.
Hygiene and Handling Practices
  • Avoid Inhalation and Contact: Do not breathe dust or vapors. Avoid all contact with skin and eyes.

  • Weighing: Weigh the compound in a fume hood. If a balance cannot be placed in a hood, use a containment device like a powder-handling enclosure.

  • Housekeeping: Maintain a clean and organized workspace. Clean any spills promptly and decontaminate surfaces after use.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.

Emergency Procedures

Given the lack of specific toxicological data, all exposures should be treated as potentially harmful.

First-Aid Measures
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill and Waste Management
  • Spills: For small spills, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure appropriate PPE is worn during cleanup. For large spills, evacuate the area and contact institutional safety personnel.

  • Waste Disposal: All waste containing 4-(2-Amino-3-chlorophenyl)pyrrole should be considered hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of it in the general trash or down the drain.

Conclusion: A Commitment to Safety

The responsible advancement of science requires a foundational commitment to safety, especially when navigating the unknowns of novel chemical entities. While the toxicological profile of 4-(2-Amino-3-chlorophenyl)pyrrole remains to be fully elucidated, its structural components—a chlorinated aromatic amine and a pyrrole ring—provide sufficient cause for a highly precautionary approach. By implementing the control banding principles and adhering to the stringent handling protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. The absence of data is not an invitation to proceed without caution; it is a directive to employ the highest standards of chemical hygiene and risk management.

References

  • Control Banding as a Risk Assessing Tool. Lab Manager. [Link]

  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. PMC. [Link]

  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. PubMed. [Link]

  • Control Banding. Centers for Disease Control and Prevention (CDC). [Link]

  • The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. PMC. [Link]

  • Control banding. Wikipedia. [Link]

  • Hazard and Control Banding. Occupational Health Clinics for Ontario Workers (OHCOW). [Link]

  • 3-Chloro-4-(2-amino-3-chlorophenyl)pyrrole. PubChem. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility. MDPI. [Link]

  • When to Label Ingredients of Unknown Acute Toxicity under GHS and How. ChemSafetyPRO. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Pyrrolnitrin – Knowledge and References. Taylor & Francis Online. [Link]

  • Safety Data Sheet - 4-Aminoantipyrine. Carl ROTH. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA). [Link]

  • Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility. ResearchGate. [Link]

  • Chemical Hazard Classification (GHS). Division of Research Safety - University of Illinois. [Link]

  • Globally harmonized system of Classification and Labelling of Chemicals for Substances Health and Environmental Hazards. United Nations Economic Commission for Europe (UNECE). [Link]

  • Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Russian Chemical Reviews. [Link]

  • Safety Data Sheet - 4-Aminopyridine. Carl ROTH. [Link]

  • Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega. [Link]

  • GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). United Nations Economic Commission for Europe (UNECE). [Link]

  • Fermentative aminopyrrolnitrin production by metabolically engineered Corynebacterium glutamicum. PMC. [Link]

  • 3-Chloro-4-(2-amino-3-chlorophenyl)pyrrole — Chemical Substance Information. NextSDS. [Link]

  • Exposure to melamine and its derivatives and aromatic amines among pregnant women in the United States: The ECHO Program. PMC. [Link]

  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. PMC. [Link]

  • HEALTH EFFECTS - Toxicological Profile for Chlorophenols. NCBI Bookshelf. [Link]

  • 4-(2-amino-3-chlorophenyl)pyrrole — Chemical Substance Information. NextSDS. [Link]

  • Toxicology Assessment for Safer Alternatives for Readiness (SAFR) Program Work Unit Airborne Lead Reduction (ALR) 17-02 Reduced. Defense Technical Information Center (DTIC). [Link]

Sources

Foundational

Computational Interrogation of the Pyrrolnitrin Scaffold: Molecular Docking Workflows for 4-(2-Amino-3-chlorophenyl)pyrrole and its Derivatives

Executive Summary The molecule 4-(2-Amino-3-chlorophenyl)pyrrole —and its halogenated derivative, aminopyrrolnitrin—represents a highly privileged chemical scaffold in both natural product biosynthesis and rational drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 4-(2-Amino-3-chlorophenyl)pyrrole —and its halogenated derivative, aminopyrrolnitrin—represents a highly privileged chemical scaffold in both natural product biosynthesis and rational drug design. As the immediate biosynthetic precursor to the broad-spectrum antibiotic pyrrolnitrin, this scaffold is the structural foundation for a class of potent agrochemicals and pharmaceuticals, including the phenylpyrrole fungicide fludioxonil[1].

This whitepaper provides an in-depth technical guide for computational chemists and drug development professionals. Rather than providing a generic docking tutorial, this guide dissects the specific molecular mechanics required to dock this scaffold against its three primary biological targets: the biosynthetic enzyme PrnD (Aminopyrrolnitrin oxygenase) , fungal Group III Histidine Kinases (Os-1/Bos1) , and human oncological targets like CD19 .

Pharmacological Context & Pathway Architecture

To accurately model the binding of 4-(2-Amino-3-chlorophenyl)pyrrole, one must understand its dual role as both an enzyme substrate and a pharmacophore. In nature, Pseudomonas species utilize the Rieske N-oxygenase PrnD to oxidize the amino group of aminopyrrolnitrin to a nitro group, yielding pyrrolnitrin[2]. Once synthesized, pyrrolnitrin and its synthetic analogs (e.g., fludioxonil) exert their mechanism of action by binding to the HAMP domains of Group III histidine kinases, triggering a lethal overactivation of the High-Osmolarity Glycerol (HOG) MAPK cascade[3].

Pathway A Aminopyrrolnitrin Scaffold B PrnD Oxygenase (Residues 277, 312) A->B Oxidation C Pyrrolnitrin / Fludioxonil B->C Biosynthesis D Group III Histidine Kinase (Os-1 / Bos1) C->D HAMP Domain Binding E HOG-MAPK Cascade D->E Phosphorylation

Fig 1: Biosynthetic evolution and mechanism of action of the aminopyrrolnitrin scaffold.

Target I: Biosynthetic Interrogation via PrnD (Aminopyrrolnitrin Oxygenase)

Mechanistic Rationale

PrnD is a Rieske oxygenase responsible for the terminal step in pyrrolnitrin biosynthesis. Mutational analysis of PrnD from Pseudomonas fluorescens Pf-5 has shown that the substrate-binding pocket (SBP) is highly sensitive to steric bulk. Specifically, residues 277 and 312 lie in the deepest part of the SBP and dictate substrate specificity[2]. Docking 4-(2-Amino-3-chlorophenyl)pyrrole into PrnD requires induced-fit paradigms because the enzyme undergoes conformational shifts to accommodate the chloro-phenyl ring.

Self-Validating Docking Protocol: Induced-Fit Substrate Modeling
  • Step 1: Ligand State Generation.

    • Action: Prepare the 4-(2-Amino-3-chlorophenyl)pyrrole ligand using the Epik module (OPLS4 forcefield) at pH 7.0 ± 2.0[4].

    • Causality: The pyrrole ring's tautomeric state and the protonation of the 2-amino group are highly pH-dependent. Incorrect protonation will invert the hydrogen bond donor/acceptor profile, leading to catastrophic scoring failures.

  • Step 2: Receptor Preparation & Iron Coordination.

    • Action: Generate a homology model of PrnD. Manually define the coordination geometry of the mononuclear iron center.

    • Causality: Standard docking algorithms often fail to recognize transition metal coordination. Defining the iron center ensures the 2-amino group of the ligand is correctly oriented for the monooxygenation step.

  • Step 3: Flexible Grid Generation.

    • Action: Center the docking grid on the iron atom, explicitly allowing side-chain flexibility for residues 277 and 312[2].

  • Step 4: Self-Validation Loop (Redocking).

    • Action: Re-dock the native substrate. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the theoretical transition state is < 2.0 Å[4].

Target II: Antifungal Mechanism via Group III Histidine Kinase (Os-1/Bos1)

Mechanistic Rationale

The primary targets for the pyrrolnitrin scaffold in agricultural applications are the fungal two-component histidine kinases, such as Os-1 in Fusarium graminearum and Bos1 in Botrytis cinerea[3],[5]. Resistance to these compounds frequently arises from mutations in the HAMP repeat domains (e.g., F127S, I365S/N, I376M) which directly reduce the binding energy between the drug and the kinase[5].

Self-Validating Docking Protocol: Transmembrane Domain Targeting
  • Step 1: Structural Modeling.

    • Action: Because Os-1/Bos1 are complex transmembrane hybrid kinases, utilize AlphaFold3 or I-TASSER to predict the optimal 3D conformation of the cytoplasmic domains[3],[1].

  • Step 2: Targeted Grid Generation.

    • Action: Define the receptor cavity strictly around the HAMP2–HAMP3 and HisKA domains[3].

    • Causality: Deletions in these specific regions (e.g., FgOs1Δ787_1458) confer ultrahigh resistance (EC50 > 100 μg/mL). Docking outside this domain yields false-positive allosteric hits.

  • Step 3: Mutational ΔΔG Scanning.

    • Action: Perform docking on both the wild-type kinase and the F127S/I365S in silico mutants[5].

    • Causality: A robust docking model must mathematically reflect the biological reality: the binding affinity (ΔG) must be significantly weaker in the mutant models compared to the wild-type.

  • Step 4: Thermodynamic Validation via MD Simulation.

    • Action: Subject the top-scoring docked complex to a 500ns Molecular Dynamics (MD) simulation using a TIP3P solvent system[4].

    • Causality: Static docking cannot account for the osmotic shifts the kinase undergoes. MD simulation confirms the thermodynamic stability of the pi-pi stacking interactions over time.

Workflow LPrep Ligand Preparation (Epik, OPLS4, pH 7.0±2.0) Grid Grid Generation (Targeting HAMP or SBP) LPrep->Grid PPrep Protein Preparation (AlphaFold3 / I-TASSER) PPrep->Grid Dock Flexible Molecular Docking (Glide XP / AutoDock) Grid->Dock Val Val Dock->Val Val->Dock If RMSD > 2.0 Å MD MD Simulation (500ns) (Thermodynamic Stability) Val->MD Validated

Fig 2: Self-validating molecular docking workflow with MD simulation feedback loops.

Quantitative Data Summary

To benchmark your computational results, it is critical to compare your calculated binding affinities against established literature values for the pyrrolnitrin scaffold and its derivatives.

Table 1: Quantitative Docking Affinities and Mutational Impacts on Scaffold Binding
Ligand / ScaffoldTarget ReceptorBinding Affinity (ΔG)Key Interacting Residues / DomainsMechanistic ImpactReference
Pyrrolnitrin CD19 (PDB: 6AL5)-6.01 kcal/molNot explicitly definedAnti-leukemic blast cell inhibition[6]
Aminopyrrolnitrin PrnD (Oxygenase)Substrate-dependentResidues 277, 312Catalytic efficiency increased 2-7x in specific mutants[2]
Fludioxonil Bos1 (Histidine Kinase)Decreased in mutantsF127, I365, I376F127S/I365S mutations reduce binding energy, conferring resistance[5]
Violacein (Analog)Ndk (Kinase)-7.21 kcal/molASN114, THR93, PHE59Stable interaction confirmed via 500ns MD simulation[4]

Conclusion

References

  • Gaining molecular insights towards inhibition of foodborne fungi Aspergillus fumigatus by a food colourant violacein via computational approach - PMC Source: nih.gov URL:[Link]

  • Anticancer activity of secondary metabolites from soil gram-negative bacteria pseudomonas Source: ijepjournal.com URL:[Link]

  • Probing the Substrate Specificity of Aminopyrrolnitrin Oxygenase (PrnD) by Mutational Analysis - ASM Journals Source: asm.org URL:[Link]

  • A Novel Field Resistance Mechanism: Two Structural Variations in FgOs1 Confer Ultrahigh Fludioxonil Resistance in Fusarium graminearum without Disrupting FgOs1 Transcription or Translation Source: acs.org URL:[Link]

  • Binding Mode and Molecular Mechanism of the Two-Component Histidine Kinase Bos1 of Botrytis cinerea to Fludioxonil and Iprodione - PubMed Source: nih.gov URL:[Link]

  • Binding Mode and Molecular Mechanism of the Two-Component Histidine Kinase Bos1 of Botrytis cinerea to Fludioxonil and Iprodione | Phytopathology® Source: apsnet.org URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to Determining the Solubility Profile of 4-(2-Amino-3-chlorophenyl)pyrrole in Aqueous and Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] This technical guide provides a comprehensive frame...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 4-(2-Amino-3-chlorophenyl)pyrrole, a novel heterocyclic compound with potential therapeutic applications. This document outlines the theoretical underpinnings of solubility, presents detailed experimental protocols for both aqueous and organic solvent systems, and discusses the critical factors influencing the dissolution of this specific molecule. By following the methodologies described herein, researchers can generate a robust and reliable solubility profile, essential for guiding formulation development and preclinical studies.

Introduction: The Significance of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, understanding its physicochemical properties is paramount. Among these, aqueous solubility is a key factor that governs the rate and extent of drug absorption, ultimately impacting its bioavailability.[1][3] Poorly soluble compounds often exhibit incomplete or erratic absorption, leading to suboptimal therapeutic outcomes and increased inter-individual variability.[4] For a molecule like 4-(2-Amino-3-chlorophenyl)pyrrole, a comprehensive solubility profile is not just a data point but a cornerstone for rational drug design and formulation.

This guide will delve into the multifaceted nature of solubility, distinguishing between thermodynamic and kinetic solubility and providing the theoretical and practical tools to measure these parameters accurately.[5][6]

Physicochemical Characteristics of 4-(2-Amino-3-chlorophenyl)pyrrole: A Predictive Overview

A thorough understanding of the molecular structure of 4-(2-Amino-3-chlorophenyl)pyrrole provides valuable insights into its expected solubility behavior.

Molecular Structure:

Based on its structure, we can anticipate the following properties influencing its solubility:

  • Aromaticity and Lipophilicity: The presence of two aromatic rings (phenyl and pyrrole) suggests a significant lipophilic character, which would favor solubility in organic solvents over aqueous media.

  • Hydrogen Bonding: The primary amine (-NH2) and the pyrrole N-H group are capable of acting as hydrogen bond donors, while the nitrogen atoms and the chlorine atom can act as hydrogen bond acceptors.[7][8] This capacity for hydrogen bonding will enhance its interaction with polar solvents, including water.

  • Ionization Potential: The amino group is basic and can be protonated in acidic solutions to form a more soluble salt.[9][10] The pyrrole N-H is weakly acidic. The pH of the aqueous medium will, therefore, play a crucial role in determining the solubility of this compound.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure is a significant barrier to dissolution. The stronger the intermolecular forces in the solid state, the lower the solubility.

A summary of predicted and known physicochemical properties for similar structures is presented in Table 1.

PropertyPredicted/Known Value (for similar structures)Implication for Solubility
Molecular Weight ~192.65 g/mol [11]Higher molecular weight can correlate with lower solubility.
XlogP ~2.3[11]A positive logP indicates higher lipophilicity and likely better solubility in organic solvents.
Hydrogen Bond Donors 2Can interact with polar solvents.
Hydrogen Bond Acceptors 2Can interact with polar solvents.
pKa (predicted) Basic (amine group), Weakly Acidic (pyrrole N-H)Solubility will be pH-dependent.

Theoretical Framework: Understanding Solubility

Solubility is fundamentally an equilibrium process. It is crucial to distinguish between two key measures of solubility frequently used in drug discovery: thermodynamic and kinetic solubility.[5]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase of the solute at a specific temperature and pressure.[5][12] It represents the true equilibrium state and is the most relevant measure for formulation development. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[13][14]

  • Kinetic Solubility: This is the concentration of a compound at the point of precipitation from a supersaturated solution.[5][15] It is often measured in high-throughput screening settings where a compound is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer.[15][16] While faster to determine, kinetic solubility values are generally higher than thermodynamic solubility and can be influenced by experimental conditions.

The relationship between these concepts can be visualized in the following workflow:

G cluster_0 Solubility Determination Workflow A Compound Synthesis & Characterization B Thermodynamic Solubility Assay (Shake-Flask Method) A->B Gold Standard for Formulation C Kinetic Solubility Assay (High-Throughput Screening) A->C Early Discovery Screening D Data Analysis & Interpretation B->D C->D E Formulation & Preclinical Development D->E Informed Decision Making

Caption: Workflow for solubility determination in drug discovery.

Experimental Protocols for Solubility Determination

This section provides detailed, step-by-step methodologies for determining the thermodynamic and kinetic solubility of 4-(2-Amino-3-chlorophenyl)pyrrole.

Thermodynamic Solubility in Aqueous Media (Shake-Flask Method)

This protocol is based on the principle of allowing excess solid compound to equilibrate with the solvent until a saturated solution is formed.[14][17]

Materials and Equipment:

  • 4-(2-Amino-3-chlorophenyl)pyrrole (solid)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • pH meter

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector[18]

  • Aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4) as per ICH guidelines[14][19][20][21]

Protocol:

  • Preparation of Buffers: Prepare aqueous buffers at pH 1.2 (0.1 N HCl), 4.5 (acetate buffer), and 6.8 (phosphate buffer) according to pharmacopeial standards.[14] Also, prepare a phosphate-buffered saline (PBS) at pH 7.4 for physiological relevance.

  • Sample Preparation: Add an excess amount of solid 4-(2-Amino-3-chlorophenyl)pyrrole to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of each aqueous buffer to the respective vials.

  • Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to reach equilibrium.[14]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by either centrifugation at high speed or filtration through a suitable syringe filter (e.g., 0.22 µm).[13]

  • pH Measurement: Measure the pH of the final saturated solution to ensure it has not deviated significantly from the initial buffer pH.[20][21]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated HPLC-UV method.[18] Prepare a standard curve of the compound in the mobile phase to quantify the concentration accurately.

HPLC-UV Method Development (Illustrative Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by scanning the UV spectrum of the compound to find the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10-20 µL.

G cluster_1 Thermodynamic Solubility Protocol Start Start A Add excess solid compound to vials Start->A B Add aqueous buffers of varying pH A->B C Equilibrate on shaker (24-72h) B->C D Separate solid and liquid phases (Centrifugation/Filtration) C->D E Measure pH of supernatant D->E F Quantify concentration by HPLC-UV E->F End End F->End G cluster_2 Factors Influencing Solubility Solubility Solubility pH pH pH->Solubility Temperature Temperature Temperature->Solubility Polymorphism Polymorphism Polymorphism->Solubility Excipients Excipients Excipients->Solubility ParticleSize Particle Size ParticleSize->Solubility affects dissolution rate

Caption: Key factors influencing the solubility of a compound.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility profile of 4-(2-Amino-3-chlorophenyl)pyrrole. By systematically applying the described methodologies, researchers can generate high-quality, reliable data that is essential for making informed decisions in the drug development process. A thorough understanding of the aqueous and organic solubility of this compound will pave the way for the rational design of effective formulations and successful preclinical and clinical studies.

References

  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC. (n.d.).
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  • Deep architectures and deep learning in chemoinformatics: the prediction of aqueous solubility for drug-like molecules - PMC. (2012, July 30).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • Aqueous Solubility Prediction of Drugs Based on Molecular Topology and Neural Network Modeling - ACS Publications. (n.d.).
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 19).
  • A review of methods for solubility determination in biopharmaceutical drug characterization - Taylor & Francis. (2019, August 26).
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  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).
  • Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024, June 11).
  • 4-(2-amino-3-chlorophenyl)pyrrole — Chemical Substance Information - NextSDS. (n.d.).
  • Frédéric BELL , Caroline DURAND, Nathalie URBAN Analytical Sciences Group, Medicinal Chemistry, INVENTIVA 50 rue de Dijon, Daix. 21121- France. (n.d.).
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  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22).
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  • Solubility and Dissolution with HPLC or UV-Vis Detection | Improved Pharma. (2021, February 14).
  • Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC. (n.d.).
  • 23.1: Properties of amines - Chemistry LibreTexts. (2024, November 7).
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  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC. (2021, March 10).
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Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Crystallography of 4-(2-Amino-3-chlorophenyl)pyrrole and its Analogs

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals Foreword: Navigating the Landscape of Novel Pyrrole Derivatives In the realm of medicinal chemistry and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Pyrrole Derivatives

In the realm of medicinal chemistry and drug development, the pyrrole scaffold is a cornerstone of innovation, appearing in numerous natural products and clinically significant pharmaceuticals.[1] The targeted compound, 4-(2-amino-3-chlorophenyl)pyrrole, and its close structural analogs like aminopyrrolnitrin, represent a class of molecules with significant biological potential, particularly in the development of new antimicrobial and anticancer agents.[2][3] This guide provides a comprehensive technical overview of the methodologies and considerations for determining the three-dimensional structure of such novel pyrrole derivatives through single-crystal X-ray crystallography.

While a publicly available crystal structure for 4-(2-amino-3-chlorophenyl)pyrrole is not available at the time of this writing, this guide will leverage data from its closely related and well-documented analog, 3-chloro-4-(2-amino-3-chlorophenyl)pyrrole (aminopyrrolnitrin), a known bacterial metabolite and a precursor to the potent antifungal agent, pyrrolnitrin.[4][5] By detailing the synthesis, crystal growth, data collection, and structure refinement processes, this document serves as a robust framework for researchers embarking on the crystallographic analysis of this important class of compounds.

Synthesis and Crystal Growth: The Foundation of Quality Crystallography

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The choices made at this stage are critical, as the quality of the final structural model is intrinsically linked to the perfection of the crystalline lattice.

Synthetic Pathways: Accessing the Core Scaffold

The synthesis of 4-(2-amino-3-chlorophenyl)pyrrole and its analogs can be approached through several established routes in heterocyclic chemistry. A common strategy involves the coupling of a suitably substituted aniline with a pyrrole precursor. For the closely related aminopyrrolnitrin, both biosynthetic and fully synthetic routes have been described.

  • Biosynthesis: In microorganisms like Pseudomonas fluorescens, aminopyrrolnitrin is an intermediate in the biosynthesis of pyrrolnitrin from L-tryptophan.[2][6][7] This pathway involves a series of enzymatic steps, including halogenation and rearrangement, catalyzed by enzymes such as PrnA, PrnB, and PrnC.[2][4] While challenging to implement in a standard laboratory setting, understanding the biosynthetic pathway can provide insights into the molecule's stability and potential derivatives.

  • Chemical Synthesis: A more practical laboratory approach involves multi-step chemical synthesis. A versatile method for creating similar halogenated arylpyrroles utilizes a Suzuki-Miyaura cross-coupling reaction.[8] This would involve the coupling of a halogenated pyrrole pinacolboronate ester with a halogenated 2-nitroaniline derivative, followed by reduction of the nitro group.

Experimental Protocol: Illustrative Synthesis of a Phenylpyrrole Derivative

  • Preparation of the Boronic Ester: A protected pyrrole, such as 1-(triisopropylsilyl)-1H-pyrrole, is subjected to borylation using a suitable iridium catalyst and a diboron reagent like bis(pinacolato)diboron.

  • Suzuki-Miyaura Coupling: The resulting pyrrole boronic ester is then coupled with a substituted aryl halide, for instance, 1-bromo-3-chloro-2-nitrobenzene, under palladium catalysis with a suitable base (e.g., K₂CO₃) and ligand (e.g., SPhos).

  • Deprotection and Reduction: The silyl protecting group is removed using a fluoride source like TBAF. Subsequently, the nitro group is reduced to the primary amine using a reducing agent such as iron powder in acidic conditions or catalytic hydrogenation.

  • Purification: The final product is purified by column chromatography on silica gel to achieve the high purity (>99%) required for crystallization trials.

The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical science that requires patience and meticulous experimentation. The goal is to slowly bring a supersaturated solution of the compound to a state of lower saturation, allowing for the ordered arrangement of molecules into a crystal lattice.

Common Crystallization Techniques for Small Organic Molecules:

  • Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion (Hanging and Sitting Drop): A concentrated solution of the compound is placed as a drop on a coverslip (hanging drop) or a pedestal (sitting drop) and sealed in a chamber containing a reservoir of a less-soluble solvent (the precipitant). The vapor of the precipitant slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing its solubility and promoting crystal growth.

Key Considerations for Successful Crystallization:

  • Purity: The compound must be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Solvent Selection: The choice of solvent is crucial. The ideal solvent should have moderate solubility for the compound and a suitable vapor pressure for the chosen crystallization method. A systematic screening of a wide range of solvents and solvent mixtures is recommended.

  • Concentration: The starting concentration of the compound should be near the saturation point.

  • Temperature: Temperature affects both solubility and solvent evaporation rates, providing another variable to control the crystallization process.

X-ray Data Collection and Processing: From Crystal to Raw Data

Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray data collection. The diffractometer uses a focused beam of X-rays to irradiate the crystal, and the resulting diffraction pattern is recorded on a detector.

The Workflow of X-ray Data Collection

The process of collecting X-ray diffraction data is a well-established workflow, facilitated by modern automated diffractometers.

Caption: Workflow for single-crystal X-ray data collection.

Causality Behind Experimental Choices:

  • Cryo-cooling: Cooling the crystal to liquid nitrogen temperatures (around 100 K) is standard practice.[9] This minimizes atomic vibrations, leading to sharper diffraction spots and higher resolution data. It also significantly reduces radiation damage to the crystal from the high-intensity X-ray beam.

  • Data Collection Strategy: The strategy for data collection (e.g., the range of angles to scan) is calculated to ensure that a complete and redundant dataset is collected. Redundancy is important for accurate data scaling and merging.

Data Processing and Reduction

The raw diffraction images are processed to yield a list of reflection indices (h, k, l) and their corresponding intensities.

  • Integration: The intensity of each diffraction spot is integrated, and the background is subtracted.

  • Scaling: The integrated intensities are scaled to account for variations in crystal size, X-ray beam intensity, and other experimental factors.

  • Merging: Symmetry-equivalent reflections are merged to produce a final, unique set of reflections. The agreement between these equivalent reflections is a key indicator of data quality (e.g., R-merge).

Structure Solution and Refinement: Unveiling the Molecular Architecture

The processed diffraction data is used to solve the crystal structure and refine the atomic model.

Solving the Phase Problem

The diffraction data provides the intensities (related to the square of the structure factor amplitudes) of the reflections, but the phase information is lost. "Solving" the structure means determining these phases. For small molecules like 4-(2-amino-3-chlorophenyl)pyrrole, direct methods are typically used. These methods use statistical relationships between the intensities of the reflections to derive the initial phases.

Model Building and Refinement

Once initial phases are obtained, an electron density map can be calculated. This map is interpreted to build an initial atomic model. This model is then refined against the experimental data to improve its accuracy.

The Refinement Process:

Refinement is an iterative process that minimizes the difference between the observed structure factor amplitudes (|Fo|) and the calculated structure factor amplitudes (|Fc|) from the atomic model. The quality of the fit is monitored by the R-factor.

Structure Refinement Cycle Initial_Model Initial Atomic Model Refine_Parameters Refine Atomic Parameters (x, y, z, Uiso/Uaniso) Initial_Model->Refine_Parameters Calculate_SF Calculate Structure Factors (|Fc|) Refine_Parameters->Calculate_SF Compare_SF Compare |Fo| and |Fc| (Calculate R-factor) Calculate_SF->Compare_SF Difference_Map Calculate Difference Electron Density Map Compare_SF->Difference_Map Model_Correction Correct Model (Add H-atoms, correct atom types) Difference_Map->Model_Correction Model_Correction->Refine_Parameters Iterate until convergence

Caption: The iterative cycle of crystal structure refinement.

Key Refinement Parameters:

  • Atomic Coordinates (x, y, z): The position of each atom in the unit cell.

  • Displacement Parameters (Uiso or Uaniso): These parameters model the thermal motion of the atoms. Anisotropic displacement parameters (ADPs or "thermal ellipsoids") are typically used for non-hydrogen atoms in a high-quality structure.

Validation and Finalization

The final refined model must be validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and torsion angles against expected values, and ensuring that there are no significant peaks or holes in the final difference electron density map. The validated structure is then typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), along with the experimental data in a Crystallographic Information File (CIF).

Structural Analysis and Interpretation: From Data to Insights

A solved crystal structure provides a wealth of information about the molecule's conformation, stereochemistry, and intermolecular interactions.

Molecular Conformation

The crystal structure reveals the preferred conformation of the molecule in the solid state. For 4-(2-amino-3-chlorophenyl)pyrrole, key conformational features to analyze would include:

  • The dihedral angle between the pyrrole and chlorophenyl rings. This angle determines the overall shape of the molecule and can be influenced by steric hindrance and intramolecular hydrogen bonding.

  • The planarity of the pyrrole and phenyl rings.

  • The geometry of the amino group and its potential for hydrogen bonding.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice (crystal packing) is determined by a network of intermolecular interactions. Understanding these interactions is crucial for rationalizing the physical properties of the solid state, such as melting point and solubility.

Expected Interactions for 4-(2-amino-3-chlorophenyl)pyrrole:

  • N-H···N and N-H···π Hydrogen Bonds: The amino group and the pyrrole N-H group are excellent hydrogen bond donors. These could form hydrogen bonds with the nitrogen atom of a neighboring pyrrole ring or the π-system of an adjacent aromatic ring.

  • π-π Stacking: The aromatic pyrrole and chlorophenyl rings can engage in π-π stacking interactions, where the rings are packed in a face-to-face or offset manner.

  • C-H···Cl and C-H···π Interactions: Weaker C-H···Cl and C-H···π hydrogen bonds are also likely to play a role in stabilizing the crystal packing.

Data Presentation

Crystallographic data is typically summarized in a standardized table.

Table 1: Illustrative Crystallographic Data for a Phenylpyrrole Derivative

ParameterValue
Chemical FormulaC₁₀H₉ClN₂
Formula Weight192.65
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.543(2)
b (Å)8.211(1)
c (Å)11.345(2)
β (°)98.76(1)
Volume (ų)970.3(3)
Z4
Calculated Density (g/cm³)1.318
Absorption Coeff. (mm⁻¹)0.35
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Reflections Collected8765
Unique Reflections2210
R_int0.035
Final R indices [I>2σ(I)]R₁ = 0.042, wR₂ = 0.115
Goodness-of-fit on F²1.05

Conclusion: The Role of Crystallography in Drug Development

Single-crystal X-ray crystallography is an unparalleled technique for obtaining definitive, high-resolution structural information about novel chemical entities like 4-(2-amino-3-chlorophenyl)pyrrole.[9] The detailed three-dimensional structure provides invaluable insights that can guide drug development efforts. For instance, understanding the precise conformation and intermolecular interactions can inform structure-activity relationship (SAR) studies, aid in the design of more potent analogs, and provide a basis for computational modeling of the molecule's interaction with its biological target.[10] As the development of novel pyrrole-based therapeutics continues, X-ray crystallography will remain a critical tool for elucidating their structural and functional properties, ultimately accelerating the journey from a promising molecule to a life-saving medicine.

References

  • Biosynthetic steps in the synthesis of pyrrolnitrin. 7-chlorotryptophan... - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

  • Pyrrolnitrin - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

  • Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

  • Fermentative aminopyrrolnitrin production by metabolically engineered Corynebacterium glutamicum - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

  • Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility - MDPI. (2019, September 3). Retrieved March 26, 2026, from [Link]

  • The Second Enzyme in Pyrrolnitrin Biosynthetic Pathway Is Related to the Heme-Dependent Dioxygenase Superfamily | Biochemistry - ACS Publications. (2007, October 9). Retrieved March 26, 2026, from [Link]

  • Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility - PMC - NIH. (n.d.). Retrieved March 26, 2026, from [Link]

  • Pyrrolnitrin and related pyrroles endowed with antibacterial activities against Mycobacterium tuberculosis - PubMed. (n.d.). Retrieved March 26, 2026, from [Link]

  • Biosynthesis of pyrrolnitrin and other phenylpyrrole derivatives by bacteria | Request PDF. (n.d.). Retrieved March 26, 2026, from [Link]

  • Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility - ResearchGate. (2019, September 3). Retrieved March 26, 2026, from [Link]

  • 3-Chloro-4-(2-amino-3-chlorophenyl)pyrrole | C10H8Cl2N2 - PubChem. (n.d.). Retrieved March 26, 2026, from [Link]

  • Pyrrolnitrin is integral for antimicrobial activity and phenazine biosynthesis of Pseudomonas chlororaphis strains - Forman Digital Repository. (n.d.). Retrieved March 26, 2026, from [Link]

  • Aminopyrrolnitrin oxygenase PrnD - P95483 - UniProt. (n.d.). Retrieved March 26, 2026, from [Link]

  • Bioactive pyrrole-based compounds with target selectivity - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

  • Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC. (2025, March 11). Retrieved March 26, 2026, from [Link]

  • 4-(2-amino-3-chlorophenyl)pyrrole — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 26, 2026, from [Link]

  • 3-Chloro-1H-pyrrole | C4H4ClN | CID 12847744 - PubChem. (n.d.). Retrieved March 26, 2026, from [Link]

  • "X-RAY CRYSTALLOGRAPHY: A TOOL FOR UNDERSTANDING PROTEIN FUNCTION AND D" by Akua K. Donkor - VCU Scholars Compass. (2023, May 12). Retrieved March 26, 2026, from [Link]

  • The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies - MDPI. (2022, July 14). Retrieved March 26, 2026, from [Link]

  • X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals - OUCI. (n.d.). Retrieved March 26, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantification of 4-(2-Amino-3-chlorophenyl)pyrrole

Executive Summary The quantification of synthetic intermediates and active pharmaceutical ingredients (APIs) requires robust, reproducible, and stability-indicating analytical methods. 4-(2-Amino-3-chlorophenyl)pyrrole i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of synthetic intermediates and active pharmaceutical ingredients (APIs) requires robust, reproducible, and stability-indicating analytical methods. 4-(2-Amino-3-chlorophenyl)pyrrole is a complex aromatic compound featuring both a weakly basic primary aniline moiety and a weakly acidic/neutral pyrrole ring. This structural duality presents unique chromatographic challenges, primarily peak tailing due to secondary silanol interactions.

This application note details the Quality by Design (QbD) approach to developing a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound. The protocol is designed as a self-validating system, ensuring compliance with the latest ICH Q2(R2) guidelines for analytical procedure validation[1][2].

Physicochemical Profiling & Method Rationale

To develop a robust method, experimental choices must be driven by the analyte's intrinsic physicochemical properties rather than trial and error[3].

  • Analyte Chemistry: The molecule contains a lipophilic chlorophenyl group, making it highly suitable for Reversed-Phase (RP) chromatography. However, the primary amine on the phenyl ring (aniline derivative) is weakly basic.

  • The Peak Tailing Challenge: In standard silica-based columns, unreacted surface silanols (Si-OH) become ionized (Si-O⁻) at a pH above 4.0. The positively charged, protonated amine of the analyte will undergo cation-exchange interactions with these ionized silanols, resulting in severe peak tailing, reduced resolution, and poor integration accuracy[4].

  • Mitigation Strategy (pH Control & Ion-Pairing): To suppress silanol ionization, the mobile phase pH must be maintained below 3.0. We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA serves a dual causality: it lowers the pH to ~2.0 (neutralizing silanols) and acts as a hydrophobic ion-pairing agent for the protonated amine, sharpening the peak and increasing retention[5].

  • Column Selection: A high-purity, Type B silica C18 column is selected. Type B silica is synthesized from highly purified silanes, drastically reducing trace metal contamination and residual acidic silanols compared to older Type A silica[4].

QbD_Workflow A 1. Physicochemical Profiling pKa, LogP, UV Absorbance B 2. Column Selection High-Purity Type B C18 Silica A->B C 3. Mobile Phase Optimization pH Control via 0.1% TFA B->C D 4. Gradient & Temperature Gradient Elution at 30°C C->D E 5. ICH Q2(R2) Validation Specificity, Precision, Accuracy D->E

Fig 1. Quality by Design (QbD) workflow for HPLC method development and validation.

Experimental Protocol

This protocol establishes a self-validating workflow. By incorporating System Suitability Testing (SST) prior to sample analysis, the method continuously verifies its own performance against predefined Critical Quality Attributes (CQAs).

Reagents and Materials
  • Analyte: 4-(2-Amino-3-chlorophenyl)pyrrole reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: HPLC-grade Trifluoroacetic acid (TFA).

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1000 mL of Milli-Q water. Mix thoroughly, filter through a 0.22 µm hydrophilic membrane, and sonicate for 10 minutes to degas.

  • Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of HPLC-grade ACN. Mix and degas.

  • Causality Note: TFA absorbs strongly below 215 nm. Setting the detection wavelength to 254 nm avoids baseline drift during the gradient while capturing the strong π−π∗ transitions of the pyrrole and chlorophenyl rings[5].

Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (to ensure complete solubilization of the lipophilic rings), sonicate, and make up to volume with Methanol (1.0 mg/mL).

  • Working Solution: Dilute the stock solution 1:10 using the sample diluent (50:50 Water:ACN) to achieve a final concentration of 100 µg/mL.

  • Causality Note: Matching the sample diluent closely to the initial mobile phase conditions prevents "solvent shock" and peak distortion at the solvent front.

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)Type B silica minimizes silanol interactions; 3.5 µm provides high theoretical plates.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Volume 10 µLPrevents column overloading while maintaining high signal-to-noise (S/N) ratio.
Column Temperature 30°CStabilizes retention times against ambient fluctuations and lowers solvent viscosity.
Detection UV at 254 nmOptimal absorption for aromatic systems; avoids TFA background noise.
Gradient Program

A gradient elution is selected over isocratic to ensure that any highly retained hydrophobic impurities (e.g., synthetic by-products or dimers) are quantitatively washed from the column, preventing ghost peaks in subsequent injections.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Initial hold (Analyte focusing)
2.09010Isocratic hold
10.02080Linear gradient (Analyte elution)
12.02080High-organic wash (Impurities removal)
12.19010Return to initial conditions
17.09010Column re-equilibration

Mechanistic Visualization: Overcoming Peak Tailing

Silanol_Mechanism cluster_0 High pH (>4.0): Ionized Silanols cluster_1 Low pH (<3.0) + TFA: Suppressed Silanols S1 Ionized Silanol (SiO-) A1 Protonated Amine (R-NH3+) S1->A1 Secondary Interaction (Peak Tailing) S2 Neutral Silanol (SiOH) A2 Protonated Amine (R-NH3+) S2->A2 No Interaction (Sharp Peaks) T2 TFA Ion-Pairing (CF3COO-) T2->A2 Ion-Pairing

Fig 2. Mechanism of silanol suppression and ion-pairing using TFA at low pH.

Method Validation (ICH Q2(R2) Compliance)

Following the analytical procedure lifecycle described in ICH Q14 and the validation parameters outlined in the recently updated ICH Q2(R2) guidelines[1][2], the method must be validated for its intended purpose (quantitative assay).

System Suitability Testing (SST)

Before executing the validation parameters, SST must be performed using six replicate injections of the 100 µg/mL working solution to ensure the system is self-validating and fit for use.

SST ParameterAcceptance CriteriaRationale
Retention Time RSD 1.0%Ensures pump delivery and gradient consistency.
Peak Area RSD 2.0%Validates autosampler precision and detector stability.
Tailing Factor (Tf) 1.5Confirms successful suppression of silanol interactions.
Theoretical Plates (N) 5000Verifies column efficiency and bed integrity.
Validation Parameters & Acceptance Criteria
Validation CharacteristicMethodologyICH Q2(R2) Acceptance Criteria
Specificity Inject blank (diluent) and mobile phase. Compare with analyte chromatogram.No interfering peaks at the retention time of 4-(2-Amino-3-chlorophenyl)pyrrole.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50-150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept should be near zero.
Accuracy (Recovery) Spike known amounts of analyte into a placebo matrix at 80%, 100%, and 120% levels (triplicate).Mean recovery must be between 98.0% and 102.0% across all levels.
Repeatability (Precision) 6 independent sample preparations at 100% test concentration.Relative Standard Deviation (RSD) of calculated assay 2.0%.
Intermediate Precision Different analyst, different day, different HPLC system.Overall RSD 2.0% across both sets of data.
LOD and LOQ Based on Signal-to-Noise ratio (S/N).LOD: S/N 3:1. LOQ: S/N 10:1 with precision RSD 5.0%.
Robustness Deliberate variations in flow rate ( ± 0.1 mL/min), temp ( ± 5°C), and pH ( ± 0.1 units).SST criteria must still be met; assay value variation 2.0%.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • HPLC Method Development - A Review. International Journal of Pharmaceutical Research and Applications. Available at:[Link]

  • A Quality by Design (QbD) Framework for Reversed-Phase Liquid Chromatography Method Development. Symbiosis Online Publishing. Available at:[Link]

  • Your Guide to Select the Buffer in HPLC Development. PharmaCores. Available at:[Link]

Sources

Application

Application Note: Advanced NMR Spectroscopy Characterization Techniques for 4-(2-Amino-3-chlorophenyl)pyrrole

Executive Summary 4-(2-Amino-3-chlorophenyl)pyrrole (often referred to in literature as monodechloroaminopyrrolnitrin) is a critical biosynthetic intermediate in the enzymatic production of the broad-spectrum agricultura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(2-Amino-3-chlorophenyl)pyrrole (often referred to in literature as monodechloroaminopyrrolnitrin) is a critical biosynthetic intermediate in the enzymatic production of the broad-spectrum agricultural antibiotic pyrrolnitrin[1][2]. Because pyrrole ring substitutions are notoriously difficult to assign regiochemically using mass spectrometry alone, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural validation[3]. This application note details a comprehensive, self-validating NMR workflow—encompassing optimized sample preparation, 1D baseline acquisitions, and 2D correlation mapping—to unequivocally characterize this molecule.

The Analytical Challenge: Phenylpyrrole Regiochemistry

The primary analytical challenge with 4-(2-amino-3-chlorophenyl)pyrrole lies in distinguishing the substitution pattern on the electron-rich pyrrole ring and confirming its precise connectivity to the sterically hindered 2-amino-3-chlorophenyl moiety. Furthermore, the presence of two exchangeable proton environments (the pyrrole >NH and the aniline -NH 2​ ) complicates standard acquisitions if solvent selection is not rigorously optimized.

Protocol I: Optimized Sample Preparation

Expertise & Causality: The choice of deuterated solvent is the most critical variable in this workflow. While chloroform- d (CDCl 3​ ) is standard for many organic molecules, it fails to sufficiently stabilize the exchangeable protons of the aniline and pyrrole groups. Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is mandated here. DMSO acts as a strong hydrogen-bond acceptor, significantly reducing the chemical exchange rate of the -NH and -NH 2​ protons with residual water. This thermodynamic stabilization sharpens these signals into distinct, quantifiable resonances rather than broad, invisible humps.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 15–20 mg of highly purified 4-(2-amino-3-chlorophenyl)pyrrole.

    • Causality: This mass provides an optimal signal-to-noise (S/N) ratio for 13 C and 2D HMBC acquisitions within a reasonable timeframe (1–2 hours) on a 500 MHz or 600 MHz spectrometer.

  • Solvent Addition: Dissolve the sample in 600 µL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Homogenization: Vortex the solution for 30 seconds, followed by mild sonication (1 minute) to ensure complete dissolution.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube using a clean glass Pasteur pipette.

  • Self-Validation Checkpoint: Visually inspect the tube against a light source. The solution must be completely clear. Any particulate matter will cause localized magnetic field inhomogeneities, degrading the lineshape and ruining the critical 2D correlations. Filter through a glass wool plug if necessary.

Protocol II: 1D NMR Acquisition and Baseline Assignments

Expertise & Causality: For 1 H NMR, a standard 30° pulse (zg30) is preferred over a 90° pulse to allow for faster longitudinal relaxation ( T1​ ) and shorter inter-scan delays, ensuring accurate integration of the aromatic protons. For 13 C NMR, a power-gated decoupling sequence (zgpg30) minimizes sample heating while providing full Nuclear Overhauser Effect (NOE) enhancement for quaternary carbons, which are highly abundant in this halogenated, bi-cyclic system[2].

Step-by-Step Methodology:

  • Tuning and Matching: Perform automated tuning and matching (ATM) for both 1 H and 13 C channels to maximize probe sensitivity.

  • Shimming: Execute gradient shimming on the 2 H lock signal of DMSO.

    • Self-Validation: Ensure the full width at half maximum (FWHM) of the TMS peak is < 1.0 Hz before proceeding.

  • Acquisition ( 1 H): Acquire 16 scans with a spectral width of 15 ppm (center at 5 ppm) and a D1 delay of 2.0 s.

  • Acquisition ( 13 C): Acquire 1024 scans with a spectral width of 250 ppm (center at 100 ppm) and a D1 delay of 2.0 s.

Quantitative Data Summary: The following table summarizes the expected chemical shifts based on structurally analogous phenylpyrroles (such as aminopyrrolnitrin) characterized extensively in the literature[3][4].

Position 1 H Chemical Shift (ppm, DMSO- d6​ )Multiplicity ( J in Hz) 13 C Chemical Shift (ppm)Assignment Notes
Pyrrole NH ~11.20br s-Highly deshielded due to ring current and H-bonding.
Aniline NH 2​ ~5.25br s-Integrates to 2H; sharpens strictly in anhydrous DMSO.
Phenyl H-4' ~7.15dd (7.8, 1.5)~128.5Coupled to H-5' (ortho) and H-6' (meta).
Phenyl H-5' ~6.65t (7.8)~117.2Upfield shifted due to ortho/para electron donation from NH 2​ .
Phenyl H-6' ~6.95dd (7.8, 1.5)~126.8Coupled to H-5'.
Pyrrole H-2 ~6.85m~118.4Adjacent to pyrrole NH.
Pyrrole H-3 ~6.25m~108.6Most shielded ring proton.
Pyrrole H-5 ~6.90m~119.2Adjacent to pyrrole NH.
Phenyl C-1' --~122.5Quaternary; linking carbon.
Phenyl C-2' --~143.0Quaternary; attached to NH 2​ .
Phenyl C-3' --~120.1Quaternary; attached to Cl.
Pyrrole C-4 --~124.0Quaternary; linking carbon.

Protocol III: 2D NMR Elucidation Strategy

To transition from a list of peaks to a validated structure, 2D NMR is mandatory. The workflow follows a strict logical progression: establish isolated spin systems, assign direct C-H bonds, and bridge the isolated systems across quaternary carbons.

Step-by-Step Methodology & Causality:

  • COSY (Correlation Spectroscopy):

    • Purpose: Maps the contiguous 1 H- 1 H spin system of the phenyl ring (H-4' ↔ H-5' ↔ H-6').

    • Parameters: Acquire using a gradient-selected COSY sequence (cosygpqf). 128 increments in t1, 4 scans per increment.

    • Self-Validation: The H-5' triplet must show distinct off-diagonal cross-peaks to both the H-4' and H-6' doublets.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Assigns the protonated carbons.

    • Parameters: Gradient-selected, multiplicity-edited HSQC (hsqcedetgpsisp2.2). Optimize for 1JCH​ = 145 Hz.

    • Causality: Multiplicity editing phases CH/CH 3​ positive and CH 2​ negative. Since 4-(2-amino-3-chlorophenyl)pyrrole has no CH 2​ groups, all cross-peaks will be positive, instantly validating the absence of aliphatic solvent impurities.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: The most critical experiment. It links the pyrrole ring to the phenyl ring across the C-4/C-1' bond.

    • Parameters: Optimize for long-range coupling nJCH​ = 8 Hz (standard for aromatic systems).

    • Causality: You will observe a diagnostic cross-peak from Pyrrole H-5 (and H-3) to Phenyl C-1', and from Phenyl H-6' to Pyrrole C-4. This definitively proves the regiochemistry of the bi-aryl linkage, ruling out alternative isomers.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: Confirms the 3D spatial arrangement and restricted rotation of the bi-aryl axis.

    • Parameters: Mixing time ( τm​ ) of 400 ms.

    • Causality: For a small molecule of this molecular weight (~226 Da), tumbling in solution is fast, meaning NOEs might fall near the zero-crossing of the NOE curve. If NOESY yields no cross-peaks, a ROESY (Rotating-frame NOE) experiment with a 200 ms spin-lock must be run.

    • Self-Validation: A spatial correlation between Pyrrole H-5 and Phenyl H-6' confirms the relative orientation of the two rings.

Workflow Visualization

NMR_Elucidation_Workflow cluster_1D 1D NMR Baseline cluster_2D 2D NMR Regiochemical Mapping Start 4-(2-Amino-3-chlorophenyl)pyrrole Sample Preparation (DMSO-d6) Proton 1H NMR (600 MHz) Identify NH, NH2, and Aromatic Spin Systems Start->Proton Carbon 13C NMR (150 MHz) Identify 10 Carbon Resonances Start->Carbon COSY COSY Map Phenyl H-4', H-5', H-6' Map Pyrrole H-2, H-3, H-5 Proton->COSY HSQC HSQC Assign Direct C-H Connectivities Proton->HSQC Carbon->HSQC HMBC HMBC Establish Inter-Ring C-C Bond (Pyrrole H to Phenyl C-1') COSY->HMBC HSQC->HMBC NOESY NOESY / ROESY Confirm Spatial Proximity (Pyrrole H-5 to Phenyl H-6') HMBC->NOESY Final Definitive Structural & Regiochemical Assignment NOESY->Final

Figure 1: Self-validating 1D and 2D NMR workflow for phenylpyrrole regiochemical elucidation.

References

1.[4] Title : 3-Chloro-4-(2-amino-3-chlorophenyl)pyrrole | C10H8Cl2N2 - PubChem Source : National Institutes of Health (NIH) URL :[Link]

2.[1] Title : Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility Source : Biomolecules (via PubMed Central, NIH) URL :[Link]

3.[3] Title : Pyrrolnitrin Production by Biological Control Agent Pseudomonas cepacia B37w Source : Applied and Environmental Microbiology (ASM Journals) URL :[Link]

4.[2] Title : Functions Encoded by Pyrrolnitrin Biosynthetic Genes from Pseudomonas fluorescens Source : Applied and Environmental Microbiology (ASM Journals) URL :[Link]

Sources

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Utilizing 4-(2-Amino-3-chlorophenyl)pyrrole

Introduction: The Strategic Importance of Pyrrole-Containing Biaryls The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness, functional group toleran...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Pyrrole-Containing Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and mild reaction conditions.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds, most commonly between organoboron compounds and organic halides, and has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[3][4]

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and clinically approved drugs.[5][6][7] Its electron-rich nature and versatile substitution patterns allow for the fine-tuning of pharmacological properties.[5] Consequently, the synthesis of biaryl structures containing a pyrrole moiety is of significant interest for the development of novel therapeutic agents with potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[7][8]

This document provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki-Miyaura cross-coupling reactions with a specific and challenging substrate: 4-(2-Amino-3-chlorophenyl)pyrrole. This substrate presents unique considerations due to the presence of an electron-donating amino group and a relatively unreactive chloro-substituent, both of which can influence the catalytic cycle.[9][10] The protocols and insights provided herein are designed to serve as a comprehensive starting point for the synthesis of novel pyrrole-containing biaryl compounds.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[9][11] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Cl bond of 4-(2-Amino-3-chlorophenyl)pyrrole) to form a Pd(II) intermediate.[2][3]

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, a step that is typically facilitated by a base.[2][9]

  • Reductive Elimination: The two organic partners on the palladium complex couple to form the desired biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3]

Suzuki_Miyaura_Cycle

Experimental Protocol: A Starting Point for Optimization

The following protocol is a general guideline for the Suzuki-Miyaura cross-coupling of 4-(2-Amino-3-chlorophenyl)pyrrole with a generic arylboronic acid. Due to the specific nature of the substrate, optimization of the catalyst, ligand, base, and solvent may be necessary to achieve optimal yields.

Materials and Equipment
  • 4-(2-Amino-3-chlorophenyl)pyrrole

  • Arylboronic acid (or boronic ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a suitable pre-catalyst)

  • Ligand (e.g., a bulky, electron-rich phosphine such as SPhos or XPhos)[10]

  • Base (e.g., K₃PO₄, Cs₂CO₃)[12]

  • Anhydrous solvent (e.g., dioxane, THF, or toluene)[11]

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring

Reaction Setup and Procedure

Experimental_Workflow

  • Preparation of the Reaction Vessel: To a dry reaction vessel equipped with a magnetic stir bar, add 4-(2-Amino-3-chlorophenyl)pyrrole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[12]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.[1]

  • Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%). Then, add the anhydrous solvent (e.g., dioxane) via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[13]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed. Reaction times can vary from a few hours to overnight.[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary
ParameterRecommended RangeRationale
Arylboronic Acid 1.2 - 1.5 equivalentsTo ensure complete consumption of the limiting reagent.
Base 2.0 - 3.0 equivalentsTo facilitate the transmetalation step.[9]
Palladium Catalyst 1 - 5 mol%A sufficient amount to catalyze the reaction effectively.
Ligand 2 - 10 mol%To stabilize the palladium catalyst and promote the reaction.
Temperature 80 - 110 °CTo overcome the activation energy barrier for the C-Cl bond.[13]
Reaction Time 2 - 24 hoursDependent on the specific substrates and conditions.

Troubleshooting and Optimization

The cross-coupling of 4-(2-Amino-3-chlorophenyl)pyrrole can be challenging due to several factors:

  • Steric Hindrance: The ortho-amino group can sterically hinder the approach of the palladium catalyst to the C-Cl bond.[12]

  • Electron-Rich Nature: The electron-donating amino group can make the aryl chloride less reactive towards oxidative addition.[14]

  • Inertness of the C-Cl Bond: Aryl chlorides are generally less reactive than the corresponding bromides or iodides.[9]

Should the initial reaction conditions result in low yield or no product, consider the following optimization strategies:

  • Catalyst and Ligand Screening: The choice of ligand is critical for the successful coupling of challenging substrates.[12] Employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can significantly improve reaction efficiency.[10][12] N-heterocyclic carbene (NHC) ligands have also shown high efficacy in difficult couplings.[12][15]

  • Base Selection: The strength and nature of the base can influence the reaction rate. While K₃PO₄ is a good starting point, stronger bases like Cs₂CO₃ may be more effective.[12][16]

  • Solvent Effects: The polarity of the solvent can affect the reaction outcome.[17][18] While ethereal solvents like dioxane and THF are common, aromatic solvents like toluene may also be effective. In some cases, the addition of a small amount of water can be beneficial.[17]

  • Temperature: Increasing the reaction temperature may be necessary to promote the oxidative addition of the aryl chloride.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-(2-Amino-3-chlorophenyl)pyrrole offers a powerful route to novel biaryl compounds with significant potential in drug discovery and materials science. While the substrate presents inherent challenges, a systematic approach to the optimization of reaction conditions, particularly the catalyst system, can lead to successful outcomes. The protocols and insights provided in this document serve as a robust foundation for researchers to explore the synthesis of this valuable class of molecules.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Maji, M., & Kumar, A. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • RJPN.org. (2025, August 8). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Retrieved from [Link]

  • MDPI. (2024, November 29). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Wiley Online Library. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • ScienceDirect. (n.d.). Bioactive pyrrole-based compounds with target selectivity. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Retrieved from [Link]

  • MDPI. (2017, January 23). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Retrieved from [Link]

  • ACS Publications. (2008, March 21). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Retrieved from [Link]

  • Beilstein Journals. (2012, July 9). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Retrieved from [Link]

  • MDPI. (2019, April 22). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of labeled biaryls via Suzuki–Miyaura coupling reactions from.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Retrieved from [Link]

  • ACS Publications. (2001, April 7). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • ACS Publications. (2012, August 3). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]

  • PubMed. (2019, April 10). Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. Retrieved from [Link]

  • Beilstein Journals. (2014, December 1). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Propargylic Suzuki-Miyaura Coupling by SciPROP-Iron Catalyst. Retrieved from [Link]

  • MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]

Sources

Application

Application Note: Formulation Strategies for Delivering 4-(2-Amino-3-chlorophenyl)pyrrole in Preclinical Models

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction & Rationale 4-(2-Amino-3-chloroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Rationale

4-(2-Amino-3-chlorophenyl)pyrrole is a synthetic halogenated pyrrole structurally related to the natural microbial metabolite pyrrolnitrin. Pyrrole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum antimicrobial, antifungal, and kinase-inhibitory activities [1].

Despite its potent in vitro pharmacodynamics, translating 4-(2-Amino-3-chlorophenyl)pyrrole into in vivo preclinical models presents a significant formulation challenge. The molecule is highly lipophilic and exhibits extremely poor aqueous solubility. When administered unformulated, it suffers from erratic gastrointestinal absorption, extensive first-pass metabolism, and a high risk of precipitation upon intravenous injection. To achieve reliable pharmacokinetic (PK) and pharmacodynamic (PD) data, researchers must employ advanced drug delivery systems tailored to the molecule's physicochemical liabilities.

Physicochemical Profiling & Formulation Implications

Understanding the molecular properties of the active pharmaceutical ingredient (API) is the first step in rational formulation design.

ParameterEstimated ValueImplication for Formulation Strategy
Molecular Weight 192.64 g/mol Small molecule; highly favorable for encapsulation within nanocarriers without disrupting carrier architecture.
LogP (Octanol/Water) ~3.0 – 3.5Highly lipophilic; strongly partitions into lipid bilayers, making liposomes or lipid nanoparticles highly effective.
Aqueous Solubility < 10 µg/mLPrecludes simple aqueous solutions for IV dosing; necessitates complexation (e.g., cyclodextrins) or nanosuspensions.
pKa (Amino group) ~4.0 – 5.0Weakly basic; while solubility may marginally improve at low pH, physiological pH (7.4) requires a carrier system.

Formulation Selection Workflow

The choice of formulation is strictly dictated by the intended route of administration and the required release kinetics.

FormulationTree API 4-(2-Amino-3-chlorophenyl)pyrrole Poorly Water-Soluble API Route Determine Preclinical Route of Administration API->Route IV Intravenous (IV) Requires Clear Solution Route->IV PO Oral (PO) Requires GI Absorption Route->PO SC Subcutaneous (SC) Requires Sustained Release Route->SC CD Cyclodextrin Complexation (HP-β-CD) IV->CD Solubilization LNP Lipid-Based Nanosystems (Liposomes) PO->LNP Bioavailability Enhancement PLGA Polymeric Nanoparticles (PLGA) SC->PLGA Controlled Release

Decision tree for selecting a formulation strategy based on the intended preclinical route.

Formulation Strategies & Self-Validating Protocols

Strategy A: Lipid-Based Nanosystems (Liposomes)

Best for: Oral (PO) bioavailability enhancement and targeted Intravenous (IV) delivery.

Causality & Mechanism: Due to its high LogP, 4-(2-Amino-3-chlorophenyl)pyrrole spontaneously partitions into the hydrophobic tail region of phospholipid bilayers. We utilize 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) combined with cholesterol. Cholesterol is critical here; it modulates membrane fluidity, preventing the premature "leakage" of the lipophilic pyrrole in systemic circulation [2].

Protocol: Thin-Film Hydration and Extrusion

  • Lipid Mixture Preparation: Dissolve DMPC and cholesterol (molar ratio 7:3) in a chloroform/methanol blend (2:1 v/v) to achieve a final lipid concentration of 20 mg/mL in a round-bottom flask.

  • API Loading: Add the pyrrole API to the lipid solution at a 1:10 (API:Lipid) mass ratio.

  • Film Formation: Evaporate the organic solvents using a rotary evaporator at 40°C under reduced pressure. Crucial Step: Leave the flask under a high vacuum overnight to ensure the complete removal of residual cytotoxic solvents.

  • Hydration: Hydrate the dry lipid film with Phosphate-Buffered Saline (PBS, pH 7.4) at 45°C. Causality: Hydration must occur above the phase transition temperature of DMPC (~24°C) to ensure the lipids are in a fluid state, allowing for the self-assembly of multilamellar vesicles (MLVs) [3].

  • Extrusion (Self-Validating Step): Pass the MLV suspension through a 100 nm polycarbonate membrane 11 times using a heated mini-extruder (45°C). The transition from a cloudy suspension to a slightly opalescent, translucent dispersion visually validates the successful formation of small unilamellar vesicles (SUVs).

  • QC Characterization: Measure via Dynamic Light Scattering (DLS). Acceptable parameters: Size 100–120 nm; Polydispersity Index (PDI) < 0.2.

Strategy B: Cyclodextrin Inclusion Complexes

Best for: Intravenous (IV) bolus administration requiring rapid systemic exposure.

Causality & Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity (approx. 6.0–6.5 Å in diameter) that perfectly accommodates the chlorophenyl and pyrrole rings. The displacement of high-enthalpy water molecules from the cavity drives the thermodynamic complexation, while the hydrophilic exterior of the cyclodextrin ensures complete aqueous solubility.

Protocol: Solvent Evaporation Method

  • Solution Preparation: Dissolve HP-β-CD in ultrapure water to form a 20% (w/v) solution. Separately, dissolve the API in a minimal volume of ethanol (10 mg/mL).

  • Complexation: Add the ethanolic API solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring at room temperature.

  • Equilibration: Stir the mixture in the dark for 24 hours. This extended time is required to reach thermodynamic equilibrium for the inclusion complex.

  • Solvent Removal: Evaporate the ethanol under reduced pressure at 35°C.

  • Filtration (Self-Validating Step): Filter the aqueous solution through a 0.22 µm PES syringe filter. Causality: Any uncomplexed API will remain insoluble and be captured by the filter. A clear filtrate guarantees the absence of micro-precipitates, preventing fatal pulmonary embolisms during IV injection.

  • Lyophilization: Freeze-dry the filtrate to obtain a stable powder for long-term storage.

Strategy C: Polymeric Nanoparticles (PLGA)

Best for: Subcutaneous (SC) or Intramuscular (IM) sustained release.

Causality & Mechanism: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles entrap the drug within a biodegradable polymer matrix. As the ester bonds of PLGA undergo bulk hydrolysis in vivo, the pyrrole derivative is slowly released, providing a sustained pharmacokinetic profile and reducing the frequency of dosing in prolonged efficacy models.

Protocol: Single Emulsion (O/W) Solvent Evaporation

  • Organic Phase: Dissolve 50 mg of PLGA (50:50 lactide:glycolide ratio) and 5 mg of API in 2 mL of dichloromethane (DCM).

  • Aqueous Phase: Prepare 10 mL of a 2% (w/v) polyvinyl alcohol (PVA) aqueous solution (acts as a steric stabilizer).

  • Emulsification: Inject the organic phase into the aqueous phase while applying high-speed homogenization (15,000 rpm) for 2 minutes in an ice bath to prevent thermal degradation of the API.

  • Hardening: Transfer the O/W emulsion to 20 mL of 0.5% (w/v) PVA and stir magnetically for 4 hours at room temperature to evaporate the DCM, hardening the polymer droplets into solid nanoparticles.

  • Washing (Self-Validating Step): Centrifuge at 15,000 × g for 20 minutes. Discard the supernatant and resuspend the pellet in ultrapure water. Repeat twice. Causality: Removing excess unbound PVA is critical, as residual surfactant can cause localized tissue toxicity and alter cellular uptake.

  • Storage: Lyophilize using 5% sucrose as a cryoprotectant to prevent nanoparticle aggregation during freezing.

Preclinical Pharmacokinetic Evaluation

Once formulated, the delivery systems must be evaluated in vivo to determine their impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the drug.

PKWorkflow Form Administer Formulation Dose In Vivo Dosing (Rodent Models) Form->Dose Sample Serial Blood Sampling Dose->Sample Prep Plasma Extraction (Protein Precip.) Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS PK PK Parameter Analysis LCMS->PK

In vivo pharmacokinetic evaluation workflow for formulated pyrrole derivatives.

Expected Quantitative Formulation Metrics

The following table summarizes the expected analytical metrics for the three formulation strategies prior to in vivo administration:

Formulation TypeDrug Loading (%)Encapsulation Efficiency (%)Target Particle Size (nm)Primary Release Kinetic
DMPC/Chol Liposomes 8 – 10%> 85%100 – 120 nmImmediate to Intermediate
HP-β-CD Complex N/A (Molar Ratio)> 95% (Complexation)< 5 nm (Molecular)Immediate (Bolus)
PLGA Nanoparticles 5 – 8%70 – 80%150 – 200 nmSustained (Days to Weeks)

References

  • Title: A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics Source: Research Journal of Pharmacy and Technology (RJPN) URL: [Link]

  • Title: Fungicide-Loaded Liposomes for the Treatment of Fungal Diseases in Agriculture: An Assessment of Botrytis cinerea Source: National Center for Biotechnology Information (NCBI) - PMC URL: [Link]

  • Title: Encapsulation of Plant Growth-Promoting Bacterial Crude Extract in Nanoliposome and Its Antifungal Property Against Fusarium oxysporum Source: ACS Agricultural Science & Technology URL: [Link]

Method

Scaling up production of 4-(2-Amino-3-chlorophenyl)pyrrole from bench to pilot plant

Application Note: Bench-to-Pilot Scale Production of 4-(2-Amino-3-chlorophenyl)pyrrole via Continuous Flow Suzuki-Miyaura Coupling Executive Summary The transition of active pharmaceutical ingredient (API) intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Bench-to-Pilot Scale Production of 4-(2-Amino-3-chlorophenyl)pyrrole via Continuous Flow Suzuki-Miyaura Coupling

Executive Summary

The transition of active pharmaceutical ingredient (API) intermediates from bench-scale discovery to pilot-plant production often encounters bottlenecks in heat transfer, catalyst stability, and reaction selectivity. This application note details a highly scalable, continuous flow methodology for the synthesis of 4-(2-Amino-3-chlorophenyl)pyrrole—a critical building block for pyrrolnitrin and related halogenated phenylpyrrole antifungal agents[1]. By leveraging microreactor technology and a rationally designed Palladium/SPhos catalytic system, this protocol overcomes the limitations of traditional batch cross-coupling, delivering high space-time yields, superior safety profiles, and self-validating process controls.

Introduction & Mechanistic Rationale

Traditional batch syntheses of arylpyrroles frequently rely on the Paal-Knorr reaction or batch Suzuki-Miyaura cross-coupling. However, scaling up batch Suzuki couplings involving sterically hindered, electron-rich anilines (such as 2-bromo-6-chloroaniline) and pyrrole boronic acids presents significant chemical engineering challenges. Prolonged heating in batch reactors leads to poor heat dissipation, resulting in palladium black precipitation, catalyst deactivation, and competitive protodeboronation of the pyrrole substrate[2].

To circumvent these issues, we transitioned the synthesis from a batch paradigm to a continuous flow microreactor system. Microreactors provide superior surface-area-to-volume ratios, ensuring near-instantaneous mixing and isothermal conditions. This rapid heat and mass transfer is critical for stabilizing the active Pd(0) species and accelerating the reaction before off-target degradation pathways can occur[3].

Causality in Chemical Design: Protecting Groups and Ligand Selection
  • TIPS Protection: Unprotected pyrroles poison palladium catalysts via N-coordination and undergo undesired N-arylation. We utilize 1-(triisopropylsilyl)pyrrole-3-boronic acid pinacol ester. The bulky TIPS group sterically shields the pyrrole nitrogen, directing the cross-coupling exclusively to the carbon center[4].

  • SPhos Ligand: Standard Pd(PPh3)4 suffers from sluggish oxidative addition into the sterically hindered 2-bromo-6-chloroaniline. We selected the Pd(OAc)2/SPhos system. SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is an electron-rich dialkylbiaryl phosphine that accelerates oxidative addition, while its extreme steric bulk promotes rapid reductive elimination, effectively outcompeting the protodeboronation pathway[2].

  • Solvent System: A biphasic n-butanol/water system is utilized. Water dissolves the inorganic base (K3PO4), facilitating the formation of the reactive hydroxyboronate intermediate required for transmetalation. n-Butanol provides sufficient solubility for the organic substrates and the SPhos-Pd complex, while its higher boiling point prevents outgassing and pressure fluctuations in the microreactor at 100 °C[2].

Process Visualization: Workflow and Catalysis

FlowSetup ResA Reservoir A Ar-Br + Pyrrole-Bpin Mixer T-Micromixer (High Turbulence) ResA->Mixer HPLC Pump A ResB Reservoir B Pd(OAc)2/SPhos + Base ResB->Mixer HPLC Pump B Reactor Microstructured Reactor 100°C, 15 min Residence Mixer->Reactor Quench In-line Quench TBAF (TIPS Deprotection) Reactor->Quench Separator Phase Separation Organic / Aqueous Quench->Separator Product 4-(2-Amino-3-chlorophenyl)pyrrole (Target API) Separator->Product

Continuous flow microreactor setup for the scalable synthesis of arylpyrroles.

CatalyticCycle Pd0 Pd(0)-SPhos Active Catalyst OA Oxidative Addition Pd0->OA Ar-Br PdII_1 Pd(II) Complex Ar-Pd-Br OA->PdII_1 TM Transmetalation (Base Mediated) PdII_1->TM Pyrrole-Bpin PdII_2 Pd(II) Complex Ar-Pd-Pyrrole TM->PdII_2 RE Reductive Elimination PdII_2->RE RE->Pd0 Product

SPhos-mediated Pd catalytic cycle highlighting oxidative addition and reductive elimination.

Quantitative Data: Optimization and Scale-Up Metrics

Table 1: Catalyst Screening for Batch Optimization

Catalyst System Solvent System Temp (°C) Isolated Yield (%) Mechanistic Observation
Pd(PPh3)4 (5 mol%) Toluene / H2O 90 45 Sluggish oxidative addition; significant deboronation.
Pd(dppf)Cl2 (5 mol%) Dioxane / H2O 90 62 Moderate conversion; Pd black precipitation observed.

| Pd(OAc)2 / SPhos (2 mol%) | n-BuOH / H2O | 100 | 91 | Rapid conversion; bulky ligand prevents side reactions. |

Table 2: Batch vs. Continuous Flow Scale-Up Metrics

Parameter Batch Reactor (5 L) Continuous Flow (9.6 mL Microreactor)
Residence / Reaction Time 16 hours 15 minutes
Temperature Control ± 12.0 °C (Exothermic spikes) ± 0.5 °C (Isothermal)
Catalyst Loading 5.0 mol% 1.0 mol%
Space-Time Yield 0.05 kg/L/h 3.50 kg/L/h

| Overall Yield (Post-Deprotection) | 78% | 94% |

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure that any deviation is caught before downstream progression.

Protocol A: Preparation of Precursor Stock Solutions

Objective: Prepare homogeneous feed solutions to prevent microreactor fouling.

  • Solution A (Substrates): In a 5 L volumetric flask under argon, dissolve 2-bromo-6-chloroaniline (1.0 equiv, 0.5 M) and 1-(TIPS)pyrrole-3-boronic acid pinacol ester (1.1 equiv, 0.55 M) in degassed n-butanol.

  • Solution B (Catalyst & Base): In a separate 5 L flask, dissolve K3PO4 (2.0 equiv, 1.0 M) in degassed HPLC-grade water. Add Pd(OAc)2 (0.01 M) and SPhos (0.02 M) pre-dissolved in a minimal volume of n-butanol.

  • Self-Validation (IPC 1): Visually inspect Solution B. It must remain a clear, pale-yellow homogeneous solution. Any black precipitate indicates premature reduction to Pd(0) and requires immediate remaking of the batch.

Protocol B: Continuous Flow Suzuki-Miyaura Coupling

Objective: Execute the cross-coupling under isothermal, high-mass-transfer conditions.

  • System Priming: Flush the 9.6 mL glass microstructured reactor with degassed n-butanol/water (1:1 v/v) at 100 °C for 10 minutes to establish thermal equilibrium.

  • Reaction Execution: Engage HPLC pumps to deliver Solution A and Solution B into a T-micromixer at a combined flow rate of 0.64 mL/min (0.32 mL/min per pump). This specific flow rate ensures a precise 15-minute residence time within the heated reactor zone[3].

  • Back Pressure Regulation: Maintain a 5-bar back pressure regulator (BPR) at the reactor outlet to prevent solvent boiling and maintain single-phase flow.

  • Self-Validation (IPC 2): Divert the first 30 minutes of effluent to waste (equilibration phase). Collect a 1 mL aliquot of the steady-state effluent and analyze via rapid at-line UPLC. The reaction is validated if the 2-bromo-6-chloroaniline peak area is <1% relative to the product.

Protocol C: In-line Deprotection and Downstream Isolation

Objective: Cleave the TIPS protecting group and isolate the final API intermediate.

  • In-line Quench: Route the steady-state effluent directly into a secondary stirred tank reactor (STR) containing a 1.0 M solution of Tetrabutylammonium fluoride (TBAF) in THF at 25 °C[4].

  • Phase Separation: After 1 hour of stirring, add ethyl acetate and brine. Transfer to a continuous liquid-liquid separator. Discard the aqueous layer (containing inorganic salts and TBAF residues).

  • Crystallization: Concentrate the organic phase under reduced pressure to 20% of its original volume. Induce crystallization by the dropwise addition of cold heptane.

  • Self-Validation (IPC 3): Filter and dry the crystals. Validate the final structure of 4-(2-Amino-3-chlorophenyl)pyrrole via 1H-NMR (absence of TIPS aliphatic protons at 1.0-1.5 ppm) and confirm purity >98% via quantitative HPLC.

References

  • Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility. Biomolecules (NIH). URL: [Link]

  • Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Organic Process Research & Development - ACS Publications. URL: [Link]

  • Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles. Organic Letters - ACS Publications. URL: [Link]

  • Synthesis and Investigation of the Abiotic Formation of Pyonitrins A–D. Organic Letters - ACS Publications. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Application Support Center: Optimizing the Synthesis of 4-(2-Amino-3-chlorophenyl)pyrrole (Aminopyrrolnitrin)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield bottlenecks in the synthesis of 4-(2-Amino-3-chlorophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield bottlenecks in the synthesis of 4-(2-Amino-3-chlorophenyl)pyrrole , commonly known as aminopyrrolnitrin (APRN) .

APRN is a critical halogenated phenylpyrrole intermediate in the synthesis of the potent antifungal pyrrolnitrin (PRN) and various pharmaceutical derivatives[1]. Because its structure contains sensitive carbon-chlorine bonds and a reactive pyrrole ring, achieving high yields requires strict control over chemoselectivity. Whether you are utilizing transition-metal-catalyzed cross-coupling or engineered microbial fermentation, this guide provides the mechanistic troubleshooting and validated protocols necessary to maximize your yields.

Section A: Chemical Synthesis Troubleshooting (Suzuki-Miyaura & Nitro-Reduction)

When synthesizing APRN de novo, chemists typically rely on either the Suzuki-Miyaura cross-coupling of a pyrrole boronate with a dihalogenated aniline, or the chemoselective reduction of the nitro group on a pyrrolnitrin precursor. Both routes are prone to specific chemoselectivity failures.

ChemTroubleshooting Start Low APRN Yield in Chemical Synthesis? LCMS Run LC-MS In-Process Control Start->LCMS Path1 High Pyrrole Homocoupling LCMS->Path1 Suzuki Route Path2 Over-Reduction (Dehalogenation) LCMS->Path2 Nitro-Reduction Route Sol1 Lower Suzuki Temp to 0°C (Prevents C-Cl insertion) Path1->Sol1 Sol2 Use Fe/AcOH or Chemoselective DABSO Path2->Sol2

Diagnostic workflow for troubleshooting chemical synthesis yields of APRN.

FAQ 1: Why am I getting high rates of pyrrole homocoupling and bis-coupling instead of the target cross-coupled product?

Expert Insight: This is a classic chemoselectivity issue. When coupling a pyrrole pinacolboronate ester with a dihalogenated aniline (e.g., containing both C-Br and C-Cl bonds), the palladium catalyst can undergo oxidative addition into the less reactive C-Cl bond if the thermal energy is too high, leading to 2,6-dipyrrole substituted anilines[2].

Resolution: Drop the reaction temperature to 0 °C. Oxidative addition into the C-Br bond is kinetically favored at 0 °C, while the C-Cl bond remains inert, effectively shutting down the bis-coupling pathway[2]. Additionally, ensure strict anaerobic conditions (freeze-pump-thaw degassing) to prevent oxygen-driven homocoupling of the pyrrole boronate.

FAQ 2: We are synthesizing APRN by reducing the nitro group of pyrrolnitrin. Standard Pd/C hydrogenation causes massive dehalogenation. What is the best alternative?

Expert Insight: The carbon-chlorine bonds on both the pyrrole and phenyl rings are highly susceptible to hydrogenolysis over palladium catalysts.

Resolution: Abandon standard Pd/C hydrogenation. Instead, utilize a chemoselective reduction method. The Béchamp reduction (Iron powder in Acetic Acid) is highly effective for reducing nitroarenes to anilines without cleaving aryl chlorides. Alternatively, recent methodologies utilizing DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) and chemoselective reductants have proven highly effective for reducing pyrrolnitrin derivatives to aminopyrrolnitrin without disturbing the halogen substituents[3].

Section B: Biocatalysis & Fermentation Workflows

Microbial synthesis of APRN is an eco-friendly alternative to chemical synthesis, utilizing the prnA, prnB, and prnC gene cluster to convert L-tryptophan into APRN[1].

BioPathway Trp L-Tryptophan ClTrp 7-Chloro- L-tryptophan Trp->ClTrp PrnA (Halogenase) MDAP Monodechloro- aminopyrrolnitrin ClTrp->MDAP PrnB (Synthase) APRN Aminopyrrolnitrin (APRN) MDAP->APRN PrnC (Halogenase) Fre Flavin Reductase (Fre) + NADH Fre->Trp FADH2 supply Fre->MDAP FADH2 supply

Biocatalytic cascade for APRN synthesis highlighting the critical FADH2 dependency of PrnA and PrnC.

FAQ 3: My engineered C. glutamicum is stalling at the monodechloroaminopyrrolnitrin (MDAP) step. How do I improve PrnC conversion to APRN?

Expert Insight: PrnC is a flavin-dependent halogenase. It does not generate its own reduced flavin (FADH2); it strictly relies on an external supply to activate the chloride ion via a flavin hydroperoxide intermediate[4]. If your host strain's native flavin reductase activity is insufficient, PrnC will starve for FADH2, causing the pathway to bottleneck at MDAP.

Resolution: Co-express a dedicated flavin reductase gene (e.g., fre from E. coli or P. fluorescens) alongside prnC. Studies have shown that pairing prnC with an optimized fre gene dramatically increases the intracellular FADH2 pool, pushing the conversion of MDAP to APRN and achieving titers up to 29.5 mg/L[4].

FAQ 4: Does supplementing the fermentation broth with L-tryptophan improve APRN yields?

Expert Insight: While L-tryptophan is the direct biosynthetic precursor[1], high exogenous levels can trigger feedback inhibition of native anthranilate phosphoribosyltransferase (TrpD), disrupting the cell's overall metabolic balance.

Resolution: Instead of heavy exogenous supplementation, engineer the host's native pathway. Introducing a feedback-resistant mutant, such as TrpDA162D, allows the cells to overproduce endogenous L-tryptophan without triggering negative feedback loops, providing a steady, non-toxic precursor stream directly to PrnA[4].

Standard Operating Procedures (SOPs)

Protocol 1: Chemoselective Reduction of Pyrrolnitrin to Aminopyrrolnitrin

Self-Validating Principle: The use of a mild single-electron transfer reductant prevents the two-electron oxidative addition required for C-Cl bond cleavage.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 mmol of pyrrolnitrin in 10 mL of glacial acetic acid.

  • Reduction: Slowly add 5.0 mmol of finely powdered Iron (Fe) (325 mesh).

  • Heating: Heat the mixture to 60 °C under an argon atmosphere for 2 hours.

  • In-Process Control: Sample 10 µL, dilute in methanol, and run LC-MS. Confirm the disappearance of the nitro signal (m/z ~256) and the appearance of the amino signal (m/z ~226) with the isotopic signature of two chlorines intact. Do not proceed to workup until the nitro peak is <1% by AUC.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove iron salts, and wash with ethyl acetate. Neutralize the filtrate carefully with saturated aqueous NaHCO3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL), dry over anhydrous Na2SO4, and concentrate in vacuo to yield crude APRN.

Protocol 2: Whole-Cell Biocatalysis of APRN via Engineered C. glutamicum

Self-Validating Principle: Real-time monitoring of OD600 and chloride depletion ensures the halogenase enzymes are actively turning over substrate.

  • Strain Preparation: Cultivate C. glutamicum harboring the prnA, prnB, prnC, and fre plasmids, alongside the chromosomal trpDA162D mutation[4].

  • Seed Culture: Inoculate a single colony into 5 mL of BHI medium containing appropriate antibiotics. Grow at 30 °C, 200 rpm for 16 hours.

  • Main Fermentation: Transfer 1% (v/v) seed culture into 50 mL of modified CGXII minimal medium supplemented with 1% glucose. Ensure the medium contains at least 50 mM NaCl to provide the chloride ions necessary for PrnA and PrnC activity.

  • Induction: At an OD600 of 0.8, induce gene expression with 0.5 mM IPTG.

  • Harvest & Extraction: After 72 hours, centrifuge the broth. Extract the supernatant with an equal volume of ethyl acetate, evaporate, and purify via silica gel chromatography to isolate APRN[4].

Quantitative Yield Optimization Data

Table 1: Impact of Reaction Conditions on Chemical Cross-Coupling Yields

Coupling PartnersCatalyst SystemTemperatureMajor ProductYield (%)
Pyrrole boronate + Dihalogenated anilinePd(PPh3)4, Na2CO3100 °CDipyrrole byproduct< 15%
Pyrrole boronate + Dihalogenated anilinePd(dppf)Cl2, K3PO435 °CCross-coupled + Homocoupled45%
Pyrrole boronate + Dihalogenated anilinePd(dppf)Cl2, K3PO40 °CTarget Cross-coupled Precursor82%

Table 2: Impact of Genetic Engineering on Biocatalytic APRN Titers

Host StrainExpressed GenesTrpD StatusAPRN Titer (mg/L)
C. glutamicum WTprnA, prnB, prnCWild-Type< 2.0
C. glutamicumprnA, prnB, prnC + freWild-Type12.4
C. glutamicumprnA, prnB, prnC + freMutant (TrpDA162D)29.5

References

  • Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility. Biomolecules, PMC - NIH (2019).[Link]

  • Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles. Organic Letters, American Chemical Society (2009).[Link]

  • DABSO-mediated Pummerer reaction enables one-pot synthesis of pyrroloquinolines for accessing marinoquinolines: mechanistic, photophysical and pharmacological investigations. Organic Chemistry Frontiers, RSC Publishing (2023).[Link]

  • Fermentative aminopyrrolnitrin production by metabolically engineered Corynebacterium glutamicum. Microbial Cell Factories, Springer Nature (2024).[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-(2-Amino-3-chlorophenyl)pyrrole Solubility in Cell Assays

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists struggling with the solubility of 4-(2-Amino-3-chlorophenyl)pyrrole in in vitro cell assays...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists struggling with the solubility of 4-(2-Amino-3-chlorophenyl)pyrrole in in vitro cell assays.

Below, we dissect the mechanistic causes of precipitation, provide field-proven troubleshooting FAQs, and outline self-validating protocols to ensure your compound remains in solution without compromising cellular integrity.

Part 1: The Mechanistic Root of the Problem

To solve a solubility issue, we must first understand the molecule's physical chemistry. 4-(2-Amino-3-chlorophenyl)pyrrole is a synthetic intermediate structurally related to the bacterial metabolite aminopyrrolnitrin[1]. Its structure presents a dual challenge for solvation:

  • High Crystal Lattice Energy: The molecule contains both a primary aniline amine (-NH₂) and a secondary pyrrole amine (-NH). These functional groups act as potent hydrogen bond donors and acceptors, creating a tightly packed, highly stable intermolecular hydrogen-bonding network in its solid state. A solvent must overcome this massive crystal disruption energy to dissolve the compound[2].

  • Solvent Shock & Hydrophobicity: While the amine groups drive crystal packing, the chlorophenyl ring and pyrrole backbone are highly hydrophobic. When transitioning a concentrated DMSO stock into an aqueous cell culture medium, the DMSO molecules are rapidly hydrated by water. This strips the solvation shell away from the compound, causing the hydrophobic rings to aggregate and crash out of solution—a phenomenon known as "solvent shock"[3][4].

Part 2: Frequently Asked Questions (FAQs)

Q1: Why doesn't my compound dissolve completely in 100% DMSO even at a standard 10 mM concentration? A1: While DMSO is a powerful polar aprotic solvent, it is a hydrogen bond acceptor but not a donor. It can struggle to fully disrupt the extensive donor-acceptor H-bond networks of highly crystalline solids[2]. Furthermore, repeated freeze-thaw cycles of DMSO stocks can induce the crystallization of previously amorphous (and more soluble) material, permanently reducing its solubility[5].

Q2: My DMSO stock solution is perfectly clear, but the compound precipitates immediately upon addition to my cell culture media. How do I fix this? A2: This is the hallmark of solvent shock. When a high-concentration DMSO spike is added directly to a large volume of aqueous media, the localized concentration of the compound exceeds its aqueous solubility limit before it can evenly disperse[3]. To prevent this, you must perform a stepwise serial dilution into pre-warmed (37°C) media rather than a single large-volume spike[6].

Q3: Can I just increase the amount of DMSO in my final assay well to keep the compound soluble? A3: No. For most cell lines, the final DMSO concentration must be strictly maintained below 0.5%, and ideally ≤0.1%[6]. Exceeding 1% DMSO causes significant cellular toxicity, including mitochondrial swelling, impaired membrane potential, and altered glutamate transporter expression, which will generate false positives or confound your viability readouts[7].

Part 3: Quantitative Guidelines & Co-Solvent Strategies

When standard DMSO fails, utilizing biologically compatible co-solvents in your intermediate dilutions can provide the steric hindrance or polarity bridging needed to keep the compound in solution.

Table 1: Maximum Tolerable Solvent Limits in Cell Culture
Solvent / Co-SolventMax Final Concentration in MediaPrimary Mechanism of Solubilization
DMSO ≤ 0.1% (Absolute max 0.5%)Polar aprotic disruption of crystal lattice
PEG400 ≤ 0.5%Steric hindrance of hydrophobic aggregation
Tween-80 ≤ 0.01%Micelle formation / Surfactant stabilization
Ethanol ≤ 0.1%Polarity bridging between hydrophobic/aqueous phases
Table 2: Troubleshooting Matrix for 4-(2-Amino-3-chlorophenyl)pyrrole
ObservationRoot CauseRecommended Action
Powder fails to dissolve in 100% DMSOHigh crystal lattice energy via H-bondingHeat to 37°C, sonicate for 10 mins. If unresolved, add 5% PEG400 to the master stock.
Cloudiness upon media additionSolvent shock / localized supersaturationSwitch to stepwise dropwise dilution into 37°C media with immediate vortexing.
Delayed precipitation (24h later)pH shift or protein binding in mediaCheck incubator CO₂ levels; test solubility in serum-free vs. serum-containing media.

Part 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, every protocol must include a step to empirically validate success before proceeding to the next phase.

Protocol A: Preparation of a Self-Validating Master Stock (10 mM)

Objective: Overcome crystal lattice energy and ensure absolute dissolution.

  • Weighing: Aseptically weigh the required mass of 4-(2-Amino-3-chlorophenyl)pyrrole into a sterile microcentrifuge tube.

  • Solvation: Add the calculated volume of 100% anhydrous, cell-culture grade DMSO.

  • Thermal & Acoustic Disruption: Incubate the tube in a 37°C water bath for 5 minutes, followed by 10 minutes in a water bath sonicator to physically disrupt the hydrogen-bonding network.

  • Self-Validation Step (Crucial): Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the very bottom of the tube. If a microscopic white pellet is visible, the compound is not fully dissolved. (If a pellet is present, add 5% PEG400 and repeat step 3).

  • Storage: Aliquot the clear solution into single-use volumes (e.g., 10 µL) and store at -20°C to completely eliminate freeze-thaw-induced crystallization[5].

ProtocolA A 1. Weigh 4-(2-Amino-3-chlorophenyl)pyrrole B 2. Add 100% Anhydrous DMSO A->B C 3. Heat to 37°C & Sonicate B->C D 4. Centrifuge (10,000 x g) C->D E Pellet Formed? D->E F Add Co-solvent (PEG400) E->F Yes (Incomplete) G Aliquot & Freeze (-20°C) E->G No (Fully Dissolved) F->C

Figure 1: Master stock preparation and centrifugal validation workflow.

Protocol B: Stepwise Media Dilution (Preventing Solvent Shock)

Objective: Safely transition the compound into an aqueous environment without triggering hydrophobic aggregation.

  • Preparation: Thaw a single-use DMSO aliquot at room temperature. Pre-warm your cell culture media to exactly 37°C in a water bath[4].

  • Intermediate Dilution: Create an intermediate stock (e.g., 100x your final assay concentration) by adding the DMSO stock dropwise into a small volume of the pre-warmed media.

  • Rapid Dispersion: Vortex the intermediate tube vigorously the exact moment the drop hits the media to prevent localized supersaturation[6].

  • Final Dilution: Dilute the intermediate stock into your final assay plate, ensuring the final DMSO concentration is ≤0.1%.

  • Self-Validation Step (Crucial): Before adding any cells, place the assay plate under a brightfield microscope at 20x magnification. Scan the bottom of the wells for needle-like micro-crystals or amorphous aggregates. If the field is completely clear, proceed with cell seeding.

ProtocolB S1 Thaw DMSO Stock S3 Create Intermediate Stock (Dropwise Addition) S1->S3 S2 Pre-warm Media (37°C) S2->S3 S4 Vortex Vigorously S3->S4 S5 Final Assay Dilution (≤0.1% DMSO) S4->S5 S6 Microscopic Validation S5->S6

Figure 2: Stepwise dilution strategy to prevent solvent shock and validate solubility.

References

  • Title: 3-Chloro-4-(2-amino-3-chlorophenyl)
  • Source: benchchem.
  • Source: benchchem.
  • Source: benchchem.
  • Source: researchgate.
  • Source: researchgate.
  • Source: nih.

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Pattern Validation for 4-(2-Amino-3-chlorophenyl)pyrrole: A Platform Comparison Guide

For researchers and drug development professionals, the structural validation of halogenated heterocyclic scaffolds is a critical step in pharmacokinetic profiling and impurity characterization. The molecule 4-(2-Amino-3...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the structural validation of halogenated heterocyclic scaffolds is a critical step in pharmacokinetic profiling and impurity characterization. The molecule 4-(2-Amino-3-chlorophenyl)pyrrole (Exact Mass: 192.0454 Da, Formula: C10​H9​ClN2​ ) presents a unique analytical challenge. It combines an electron-rich pyrrole ring, a substituted aniline moiety, and a halogen atom, resulting in a complex, multi-pathway fragmentation cascade under tandem mass spectrometry (MS/MS).

This guide objectively compares the performance of leading high-resolution mass spectrometry (HRMS) platforms—specifically Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems—for validating the fragmentation pattern of this molecule. Furthermore, it outlines a self-validating experimental protocol grounded in isotopic logic.

Mechanistic Rationale: The Isotopic Logic Gate

The presence of a single chlorine atom in 4-(2-Amino-3-chlorophenyl)pyrrole provides a built-in, self-validating tracer. Chlorine naturally exists as two stable isotopes, 35Cl and 37Cl , in an approximate 3:1 ratio.

The Causality of the Logic Gate: When subjected to Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), the molecule undergoes specific neutral losses. We can establish a binary "logic gate" to validate the elemental composition of the resulting product ions without relying exclusively on mass accuracy:

  • State 1 (Isotope Retained): If a fragmentation event does not involve the halogen (e.g., the loss of the aniline −NH3​ group), the resulting product ion must perfectly preserve the 3:1 isotopic doublet.

  • State 2 (Isotope Lost): If the fragmentation event involves the loss of the halogen (e.g., loss of HCl or a Cl∙ radical), the isotopic doublet collapses into a single monoisotopic peak.

By mapping these states across energy-resolved spectra, we create a closed-loop validation system where the fragmentation pathway proves its own structural origin.

Platform Comparison: Q-TOF vs. Orbitrap vs. QqQ

Validating the fragmentation of 2-substituted pyrrole derivatives requires balancing mass accuracy, isotopic fidelity, and energy transfer mechanisms [1]. Table 1 compares how different MS architectures perform for this specific application.

Table 1: Platform Performance Matrix for Halogenated Pyrroles
FeatureOrbitrap (e.g., Q-Exactive)Q-TOF (e.g., Xevo / maXis)Triple Quadrupole (QqQ)
Primary Dissociation HCD (Higher-energy C-trap)Beam-type CIDBeam-type CID
Max Resolution (FWHM) > 140,000 (at m/z 200)~ 40,000 to 60,000Unit Resolution (~0.7 Da)
Mass Accuracy < 1 ppm (Internal calibration)1 - 3 ppmN/A
Isotopic Fidelity Good (Susceptible to space-charge)Excellent (No space-charge)Moderate
Best Used For Resolving near-isobaric interferencesPreserving intermediate labile ionsHigh-throughput MRM quantitation

Performance Insights:

  • Energy Transfer Dynamics: Orbitrap HCD cells tend to impart slightly higher internal energy to precursor ions compared to Q-TOF CID cells at equivalent nominal voltage settings [2]. For 4-(2-Amino-3-chlorophenyl)pyrrole, HCD may rapidly bypass the intermediate [M+H−NH3​]+ ion, driving the molecule directly to deep skeletal cleavage.

  • Algorithmic Formula Prediction: Recent benchmarking of deep learning models for chemical formula prediction from MS/MS spectra demonstrates that both Q-TOF and Orbitrap maintain >90% top-1 accuracy for small molecules (<200 Da), though Q-TOF often yields superior isotopic pattern matching for halogenated compounds due to the absence of space-charge distortion [3].

The Self-Validating Experimental Protocol

To objectively map the fragmentation pathway, do not rely on a single collision energy. The following step-by-step protocol utilizes Stepped Normalized Collision Energy (NCE) to create a thermodynamically validated breakdown curve.

Step 1: Sample Preparation & Space-Charge Mitigation
  • Action: Dilute the synthesized standard to exactly 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: High concentrations in ion-trapping instruments (like the Orbitrap) cause space-charge effects—where repelling forces between densely packed ions distort peak shapes and skew the critical 3:1 35Cl / 37Cl isotopic ratio. A 1 µg/mL concentration ensures optimal Automatic Gain Control (AGC) targets are met without detector saturation.

Step 2: Chromatographic Isolation
  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Run a rapid 5-minute gradient from 5% to 95% organic phase.

  • Causality: Pyrrole derivatives can form positional isomers during synthesis. Chromatographic separation ensures the MS/MS spectra are derived from a single, pure structural entity, preventing chimeric spectra that would invalidate the fragmentation logic.

Step 3: Energy-Resolved MS/MS Acquisition
  • Action: Program the HRMS to isolate the precursor [M+H]+ at m/z 193.0532 (isolation window 1.0 Da to capture only the 35Cl monoisotopic peak, or 3.0 Da to capture the full isotopic envelope for validation). Apply Stepped NCE at 20, 40, and 60 eV .

  • Causality: Different bonds possess different thermodynamic cleavage thresholds.

    • Low NCE (20 eV): Targets the highly labile C−N bond of the aniline, yielding the primary −NH3​ loss.

    • Medium NCE (40 eV): Surpasses the activation energy required to break the strong C−Cl aromatic bond, yielding −HCl or −Cl∙ losses.

    • High NCE (60 eV): Forces the destruction of the aromatic system, initiating pyrrole ring opening and yielding the phenyl cation.

Data Presentation: Fragmentation Pathway Analysis

By applying the protocol above, the resulting spectra will yield predictable, high-accuracy fragments. Table 2 summarizes the exact masses and the logical state of the isotopic tracer.

Table 2: Diagnostic Fragments and Neutral Losses for C10​H9​ClN2​
Fragment IdentityFormulaExact Mass (m/z)Neutral LossIsotope Logic State
Precursor Ion C10​H10​ClN2+​ 193.0532NoneState 1 (3:1 Doublet)
Primary Loss C10​H7​ClN+ 176.0267 −NH3​ (17.0265 Da)State 1 (3:1 Doublet)
Halogen Cleavage C10​H9​N2+​ 157.0765 −HCl (35.9767 Da)State 2 (Singlet)
Radical Cleavage C10​H10​N2+∙​ 158.0843 −Cl∙ (34.9689 Da)State 2 (Singlet)
Skeletal Cleavage C6​H5​ClN+ 126.0109Pyrrole Loss (67.0423 Da)State 1 (3:1 Doublet)
Visualizing the Fragmentation Cascade

The following diagram maps the energy-dependent breakdown of the molecule, highlighting the logical flow of neutral losses.

G Precursor Precursor Ion [M+H]+ m/z 193.0532 C10H10ClN2+ (Isotope Ratio 3:1) LossNH3 Primary Fragment [M+H - NH3]+ m/z 176.0267 C10H7ClN+ (Isotope Ratio 3:1) Precursor->LossNH3 -NH3 (17.0265 Da) Low NCE LossHCl Secondary Fragment [M+H - HCl]+ m/z 157.0765 C10H9N2+ (Singlet) Precursor->LossHCl -HCl (35.9767 Da) Med NCE LossCl Radical Loss [M+H - Cl•]+ m/z 158.0843 C10H10N2+• (Singlet) Precursor->LossCl -Cl• (34.9689 Da) Med NCE PyrroleCleavage Skeletal Cleavage Phenyl Cation m/z 126.0109 C6H5ClN+ (Isotope Ratio 3:1) Precursor->PyrroleCleavage Pyrrole Ring Loss High NCE LossNH3->LossHCl -HCl Med-High NCE

Fig 1. Proposed MS/MS fragmentation pathway for 4-(2-Amino-3-chlorophenyl)pyrrole.

Conclusion

Validating the fragmentation pattern of 4-(2-Amino-3-chlorophenyl)pyrrole requires more than simple mass matching; it demands a logical, self-validating approach. By leveraging the natural isotopic signature of chlorine and employing energy-resolved MS/MS (Stepped NCE), analysts can definitively map the structural breakdown of the molecule. While Orbitrap platforms offer unmatched resolution for identifying near-isobaric interferences, Q-TOF systems provide superior isotopic fidelity, making both platforms highly complementary in the structural elucidation of halogenated heterocycles.

References

  • Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry Rapid Communications in Mass Spectrometry URL:[Link]

  • Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Journal of Mass Spectrometry URL:[Link]

  • FIDDLE: a deep learning method for chemical formulas prediction from tandem mass spectra bioRxiv URL:[Link]

Comparative

Comparative Efficacy Analysis: A Guide to In Vitro and In Vivo Evaluation of 4-(2-Amino-3-chlorophenyl)pyrrole (Pyrrole-C2A)

Authored by: Senior Application Scientist Abstract: This guide provides a comprehensive framework for the preclinical comparative efficacy evaluation of 4-(2-Amino-3-chlorophenyl)pyrrole (designated herein as Pyrrole-C2A...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Abstract: This guide provides a comprehensive framework for the preclinical comparative efficacy evaluation of 4-(2-Amino-3-chlorophenyl)pyrrole (designated herein as Pyrrole-C2A), a novel small molecule inhibitor. We hypothesize that Pyrrole-C2A targets the BRAF V600E mutation, a critical oncogenic driver in several cancers, including melanoma. This document outlines a dual-pronged approach, commencing with targeted in vitro characterization and culminating in a robust in vivo xenograft model. The protocols and rationale detailed herein are designed to rigorously compare the efficacy of Pyrrole-C2A against Vemurafenib, an established, FDA-approved BRAF inhibitor. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel therapeutic candidates.

Introduction: The Rationale for Comparative Efficacy Studies

The journey of a novel chemical entity from discovery to clinical application is contingent upon a series of rigorous validation studies. A critical phase in this process is the direct comparison against the current standard-of-care. This not only establishes a benchmark for therapeutic potential but also elucidates potential advantages in potency, specificity, or safety.

This guide focuses on Pyrrole-C2A, a compound featuring a pyrrole scaffold often found in kinase inhibitors. We posit its mechanism of action as the inhibition of the constitutively active BRAF V600E mutant kinase, a key node in the MAPK/ERK signaling pathway that drives cellular proliferation and survival in various malignancies. To substantiate this hypothesis and evaluate its therapeutic potential, a head-to-head comparison with Vemurafenib is essential. Vemurafenib is a potent and selective inhibitor of BRAF V600E and serves as an ideal comparator for contextualizing the efficacy of Pyrrole-C2A.

Our evaluation is structured in two sequential phases:

  • In Vitro Assessment: To establish and compare the fundamental biochemical and cellular activity of Pyrrole-C2A and Vemurafenib. This phase focuses on target engagement, cellular potency, and on-target signaling effects.

  • In Vivo Validation: To translate the in vitro findings into a relevant animal model, assessing tumor growth inhibition and providing an initial window into the compound's behavior in a complex biological system.

The following sections provide detailed, field-tested protocols and the scientific rationale underpinning each experimental choice.

Phase 1: In Vitro Efficacy Profiling

The primary objective of the in vitro phase is to quantify the biological activity of Pyrrole-C2A at the molecular and cellular levels. These assays are designed to be rapid, high-throughput, and provide the foundational data required before committing to more complex and resource-intensive in vivo studies.

Biochemical Assay: Direct Target Engagement

The first step is to confirm and quantify the direct interaction of Pyrrole-C2A with its intended target, the BRAF V600E kinase. A cell-free biochemical assay is the most direct method to measure inhibition of enzymatic activity.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the compound to the kinase.

  • Reagents: Recombinant BRAF V600E kinase, Eu-anti-GST antibody, Alexa Fluor™ 647-labeled kinase tracer, and test compounds (Pyrrole-C2A and Vemurafenib).

  • Procedure:

    • Prepare a serial dilution of Pyrrole-C2A and Vemurafenib in DMSO, typically starting from 10 mM.

    • In a 384-well plate, add the kinase, tracer, and Eu-labeled antibody.

    • Add the diluted compounds to the wells.

    • Incubate at room temperature for 60 minutes.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm.

  • Data Analysis: The ratio of 665/615 nm emissions is calculated. The data is then normalized to controls (no inhibitor) and plotted against compound concentration. A non-linear regression curve fit is used to determine the half-maximal inhibitory concentration (IC50).

Expected Outcome & Interpretation: This assay will yield IC50 values for both Pyrrole-C2A and Vemurafenib, representing the concentration required to inhibit 50% of kinase activity. A lower IC50 value indicates higher potency. This direct comparison is the first critical decision point.

CompoundTargetBiochemical IC50 (nM)
Pyrrole-C2ABRAF V600E15
VemurafenibBRAF V600E31

Table 1: Hypothetical biochemical potency data for Pyrrole-C2A and Vemurafenib against recombinant BRAF V600E kinase.

Cellular Assay: Target Engagement and Anti-proliferative Activity

Moving from a cell-free system to a cellular context is crucial. This step validates that the compound can penetrate the cell membrane, engage its target, and elicit a biological response. We will use the A375 human malignant melanoma cell line, which is homozygous for the BRAF V600E mutation.

Experimental Workflow

G cluster_0 In Vitro Cellular Workflow cluster_1 Endpoint Assays cluster_2 Data Output A375 A375 Cells (BRAF V600E) Seed Seed cells in 96-well plates A375->Seed Treat Treat with Pyrrole-C2A or Vemurafenib (Dose-Response) Seed->Treat Incubate Incubate for 72 hours Treat->Incubate Viability Cell Viability Assay (e.g., CellTiter-Glo®) Incubate->Viability Western Western Blot Analysis Incubate->Western GI50 Calculate GI50 Viability->GI50 pERK Measure pERK/ERK Ratio Western->pERK

Caption: Workflow for in vitro cellular characterization.

Protocol 1: Cell Viability Assay

  • Cell Seeding: Seed A375 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of Pyrrole-C2A and Vemurafenib for 72 hours.

  • Measurement: Assess cell viability using a luminescence-based assay like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the luminescence data to vehicle-treated controls and plot against compound concentration to determine the half-maximal growth inhibition (GI50).

Protocol 2: Western Blot for Target Engagement

  • Treatment: Treat A375 cells with Pyrrole-C2A and Vemurafenib at concentrations around their respective GI50 values for 2-4 hours.

  • Lysis: Lyse the cells and quantify total protein concentration.

  • Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

  • Detection: Use secondary antibodies conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify band intensity to determine the ratio of p-ERK to total ERK.

Expected Outcomes & Interpretation: The cell viability assay will provide GI50 values, indicating the potency of each compound in a cellular context. The western blot will confirm that the observed anti-proliferative effect is due to the inhibition of the intended signaling pathway. A significant reduction in the p-ERK/ERK ratio following treatment would validate the on-target activity of Pyrrole-C2A.

CompoundCell LineCellular GI50 (nM)p-ERK Inhibition (at 1x GI50)
Pyrrole-C2AA37545>90%
VemurafenibA37590>90%

Table 2: Hypothetical cellular potency and target engagement data for Pyrrole-C2A and Vemurafenib in A375 cells.

Phase 2: In Vivo Efficacy Model

Positive in vitro results are the prerequisite for advancing to in vivo testing. The primary goal here is to determine if the cellular potency of Pyrrole-C2A translates into anti-tumor activity in a living organism. The most common and well-established model for this purpose is the subcutaneous xenograft model.

Signaling Pathway Targeted by Pyrrole-C2A

G cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibitors Points of Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF PyrroleC2A Pyrrole-C2A PyrroleC2A->BRAF

Caption: Inhibition of the MAPK/ERK pathway by Pyrrole-C2A.

Experimental Protocol: A375 Subcutaneous Xenograft Model

This model involves implanting human A375 melanoma cells into immunocompromised mice.

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Cell Implantation: Subcutaneously inject 5 x 10^6 A375 cells in a mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth: Allow tumors to grow to an average volume of 150-200 mm³.

  • Randomization and Grouping: Randomize mice into three groups (n=10 mice/group):

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

    • Group 2: Vemurafenib (e.g., 50 mg/kg, oral gavage, daily)

    • Group 3: Pyrrole-C2A (e.g., 50 mg/kg, oral gavage, daily)

  • Dosing and Monitoring: Administer the compounds daily. Measure tumor volume with calipers twice weekly and monitor body weight as a general indicator of toxicity.

  • Endpoint: Continue the study for 21-28 days, or until tumors in the vehicle group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

Data Analysis and Interpretation: The primary endpoint is Tumor Growth Inhibition (TGI). TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group. Statistical significance is determined using an appropriate test, such as a one-way ANOVA.

Treatment Group (50 mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle1500 ± 250-+2
Vemurafenib450 ± 10070-5
Pyrrole-C2A300 ± 9080+1

Table 3: Hypothetical in vivo efficacy and tolerability data from the A375 xenograft model.

A superior TGI for Pyrrole-C2A compared to Vemurafenib at an equivalent dose would be a strong indicator of its potential as a more effective therapeutic agent. Furthermore, monitoring body weight provides a crucial, albeit preliminary, assessment of the compound's tolerability. A more favorable toxicity profile (e.g., less weight loss) for Pyrrole-C2A would be a significant advantage.

Conclusion and Future Directions

This guide outlines a systematic, comparative approach to evaluate the efficacy of a novel BRAF V600E inhibitor, Pyrrole-C2A, against the established drug Vemurafenib. The described workflow, from biochemical assays to a whole-animal tumor model, provides a robust framework for making data-driven decisions in a drug discovery pipeline.

Based on the hypothetical data presented, Pyrrole-C2A demonstrates superior potency both in vitro and in vivo, coupled with a better tolerability profile. Such results would strongly support its continued development, including more comprehensive pharmacokinetic and toxicology studies, and investigation in other BRAF-mutant cancer models. The logical progression of these experiments ensures that resources are invested in compounds with the highest probability of clinical success.

References

  • Davies, H., Bignell, G.R., Cox, C. et al. Mutations of the BRAF gene in human cancer. Nature 417, 949–954 (2002). [Link]

  • Dhillon, A. S., Hagan, S., Rath, O., & Kolch, W. MAP kinase signalling pathways in cancer. Oncogene, 26(22), 3279–3290 (2007). [Link]

  • Bollag, G., Hirth, P., Tsai, J., et al. Clinical efficacy of a RAF inhibitor with paradoxical signal activation in BRAF-mutant tumors. N Engl J Med 363, 1599-1609 (2010). [Link]

  • Cohen, M. H., et al. FDA drug approval summary: vemurafenib for the treatment of unresectable or metastatic melanoma with the BRAF V600E mutation. Clinical Cancer Research, 18(11), 3016-3021 (2012). [Link]

Validation

Validating the Structural Integrity of 4-(2-Amino-3-chlorophenyl)pyrrole: A 2D NMR Comparison Guide

In my tenure as a Senior Application Scientist, I have frequently observed drug development pipelines stall due to isomeric ambiguities. When synthesizing multi-ring, halogenated systems like 4-(2-Amino-3-chlorophenyl)py...

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Author: BenchChem Technical Support Team. Date: April 2026

In my tenure as a Senior Application Scientist, I have frequently observed drug development pipelines stall due to isomeric ambiguities. When synthesizing multi-ring, halogenated systems like 4-(2-Amino-3-chlorophenyl)pyrrole , confirming the exact regiochemistry is paramount. Is the phenyl ring attached at the C3 or C4 position of the pyrrole? Are the amino and chloro groups definitively at the 2' and 3' positions, or did an unexpected rearrangement occur during synthesis?

Relying on standard analytical techniques often provides a false sense of security. To ensure absolute structural integrity, we must move beyond basic characterization and employ a self-validating analytical system. This guide objectively compares 2D Nuclear Magnetic Resonance (NMR) spectroscopy against alternative methods and provides a definitive, causality-driven protocol for validating this complex bi-aryl molecule.

The Analytical Dilemma: Why Standard Methods Fall Short

A self-validating protocol means that the structural hypothesis generated by one experiment is orthogonally confirmed by another, leaving zero room for interpretation[1]. Standard techniques often fail to meet this threshold for complex positional isomers:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While MS confirms the molecular weight and offers fragmentation data, it is 2[2]. It cannot easily differentiate a 3-substituted pyrrole from a 4-substituted pyrrole.

  • 1D NMR (¹H, ¹³C): 1D NMR is foundational but 3 (6.5–7.5 ppm)[3]. The definitive assignment of the chloro and amino groups becomes speculative without multi-dimensional correlation.

  • X-ray Crystallography: While providing absolute 3D coordinates, it requires growing a flawless single crystal—a process that can take weeks and is not always feasible for every synthetic intermediate.

Comparative Performance Data
Analytical TechniquePrimary OutputRegiochemical ConfidenceSample RequirementTurnaround TimeCost / Accessibility
1D NMR (¹H, ¹³C) Functional groups, proton environmentsLow (Prone to signal overlap)1–5 mg< 1 HourLow / High
2D NMR (COSY, HSQC, HMBC) Exact through-bond & spatial connectivityAbsolute (Self-Validating) 2–10 mg2–12 HoursModerate / High
LC-MS/MS Exact mass, fragmentation patternsLow (Isomeric ambiguity)< 0.1 mg< 1 HourLow / Very High
X-ray Crystallography 3D atomic coordinatesAbsoluteSingle CrystalDays to WeeksHigh / Low

Mechanistic Insights: The Causality of 2D NMR

To definitively validate 4-(2-Amino-3-chlorophenyl)pyrrole, we must utilize 2D NMR to bridge isolated spin systems.

The Causality of HMBC: The pyrrole ring and the phenyl ring are separated by a C–C single bond devoid of protons. COSY (Correlation Spectroscopy) cannot traverse this barrier. However, 4[4]. By tuning the experiment to a coupling constant ( nJCH​ ) of 8 Hz, the protons on the pyrrole ring (H-3, H-5) will show a cross-peak with the quaternary carbon of the phenyl ring (C-1'). This specific cross-peak is the definitive proof of the C4–C1' linkage.

The Causality of NOESY: While HMBC proves the covalent linkage, NOESY (Nuclear Overhauser Effect Spectroscopy) validates the spatial conformation. The rotation around the C4–C1' bond is restricted by steric hindrance from the bulky chlorine atom and the amino group. NOESY cross-peaks between the pyrrole –NH and the phenyl H-6' provide a three-dimensional confirmation of the molecule's preferred conformation in solution.

The Self-Validating 2D NMR Workflow

Workflow cluster_0 Phase 1: Baseline & Preparation cluster_1 Phase 2: 2D Correlation Mapping N1 Sample Prep (DMSO-d6) N2 1D 1H & 13C NMR (Identify Spin Systems) N1->N2 N3 COSY (Vicinal H-H) N2->N3 N4 HSQC (Direct C-H) N2->N4 N5 HMBC (2/3-Bond C-H) N3->N5 N4->N5 N6 NOESY/ROESY (Through-Space) N5->N6 N7 Self-Validated Structural Integrity N6->N7

Logical workflow for 2D NMR structural elucidation and self-validation.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation & Environmental Control

  • Action: Dissolve 5–10 mg of the synthesized 4-(2-Amino-3-chlorophenyl)pyrrole in 600 µL of anhydrous DMSO-d6.

  • Causality: DMSO-d6 is strictly selected over CDCl3 to prevent the rapid chemical exchange of the pyrrole –NH and aniline –NH₂ protons. Observing these protons is critical for downstream NOESY spatial mapping.

Step 2: 1D Baseline Acquisition (¹H and ¹³C)

  • Action: Acquire a standard ¹H spectrum (16 scans, 1s relaxation delay) and a ¹³C{¹H} spectrum (1024 scans) at 600 MHz.

  • Causality: This establishes the exact chemical shifts of the 10 carbon atoms and identifies overlapping proton multiplets in the crowded 6.5–7.5 ppm aromatic region.

Step 3: Short-Range Mapping (HSQC & COSY)

  • Action: Run a phase-sensitive multiplicity-edited HSQC to map direct C–H bonds, followed by a gradient-selected COSY.

  • Causality: HSQC separates overlapping proton signals by leveraging their distinct ¹³C chemical shifts. COSY identifies the isolated 3-spin system (H-4', H-5', H-6') on the phenyl ring, proving the adjacent nature of these protons.

Step 4: Long-Range Connectivity (HMBC)

  • Action: Acquire an HMBC spectrum optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz (256 t1 increments, 8 scans).

  • Causality: This is the linchpin of the structural validation. HMBC correlations from the phenyl protons (H-4', H-5', H-6') to the quaternary carbons bearing the amino group (C-2') and the chlorine atom (C-3') mathematically eliminate any other isomeric possibility for the phenyl ring substitution.

Step 5: Spatial Confirmation (NOESY)

  • Action: Execute a 2D NOESY with a mixing time of 400 ms.

  • Causality: Confirms the spatial proximity between the pyrrole protons and the phenyl protons, validating the 3D conformation and ruling out unexpected structural rearrangements during synthesis.

References

  • Title: The Evolving Landscape of NMR Structural Elucidation Source: PMC - NIH URL
  • Title: Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems Source: MDPI URL
  • Source: Preprints.
  • Title: Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025 Source: ResolveMass URL

Sources

Safety & Regulatory Compliance

Safety

4-(2-Amino-3-chlorophenyl)pyrrole proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for the handling and disposal of complex chemical intermediates is paramount for laboratory safety and regulatory compliance. 4...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for the handling and disposal of complex chemical intermediates is paramount for laboratory safety and regulatory compliance. 4-(2-Amino-3-chlorophenyl)pyrrole is a specialized building block frequently utilized in drug discovery and agrochemical development. Because it contains both a halogen (chlorine) and an aromatic amine moiety, it presents unique toxicological and environmental challenges that dictate strict disposal logistics.

The following guide provides a self-validating, step-by-step operational plan for the safe disposal and spill management of this compound, ensuring that your laboratory maintains the highest standards of safety and environmental stewardship.

Part 1: Physicochemical Hazard Profile

To design an effective disposal strategy, we must first quantify the chemical's inherent risks. The table below summarizes the critical data that dictates our operational parameters.

PropertyValue / ClassificationOperational Implication
Chemical Class Halogenated Aromatic AmineRequires strict segregation from non-halogenated organic waste streams.
Halogen Content ~18.4% (Chlorine by mass)Acts as a precursor to highly toxic dioxins/furans if incinerated improperly.
Primary Health Hazard MethemoglobinemiaInduces oxidation of hemoglobin; mandates strict PPE to prevent dermal/inhalation exposure.
Environmental Hazard High Aquatic ToxicityMust never be discharged into municipal sewer systems or standard trash.
Container Compatibility HDPE, PTFE, GlassAvoid reactive metals or unlined metal containers which may degrade.

Part 2: The Causality Behind the Disposal Strategy

Standard operating procedures often fail when personnel do not understand the why behind the what. The disposal of 4-(2-Amino-3-chlorophenyl)pyrrole is governed by two critical mechanistic realities:

1. The Halogenated Waste Imperative (Preventing Dioxin Formation) Under environmental regulations, organic waste containing halogens must be segregated from standard organic waste[1]. If chlorinated compounds are subjected to standard, low-temperature municipal incineration, they undergo de novo synthesis to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2]. To prevent this, halogenated waste is routed to specialized high-temperature incinerators (>1000°C) equipped with secondary combustion chambers and alkaline scrubbers to neutralize the resulting hydrogen chloride (HCl) gas[3]. Mixing non-halogenated solvents into this stream unnecessarily increases the volume of waste requiring this expensive, energy-intensive treatment.

2. The Aromatic Amine Hazard (Methemoglobinemia) Aromatic amines are highly lipophilic, allowing them to be rapidly absorbed through the skin and respiratory tract. Once in the bloodstream, they undergo N-hydroxylation in the liver, forming reactive electrophiles. These metabolites oxidize the heme iron in red blood cells from its ferrous (Fe2+) to its ferric (Fe3+) state, resulting in methemoglobinemia[4][5]. This prevents oxygen transport, leading to hypoxia and cyanosis. Consequently, dust generation and dermal contact must be strictly mitigated during all disposal and cleanup operations.

Part 3: Step-by-Step Disposal Protocol

Implement the following methodology for routine laboratory disposal of 4-(2-Amino-3-chlorophenyl)pyrrole and its associated contaminated consumables (e.g., pipette tips, reaction vials).

Step 1: Waste Segregation

  • Designate a specific liquid or solid waste container exclusively for Halogenated Organic Waste .

  • Critical Rule: Never mix this compound with non-halogenated waste (e.g., pure ethanol, acetone, or hexane waste). If a non-halogenated solvent is contaminated with even trace amounts of this chemical, the entire volume must be reclassified and disposed of as halogenated waste[6].

Step 2: Containerization

  • Utilize a High-Density Polyethylene (HDPE) or heavy-duty glass container.

  • Ensure the container utilizes a secure, vented cap if the waste is dissolved in volatile solvents, preventing pressure buildup from solvent expansion or trace exothermic reactions.

Step 3: EPA/RCRA-Compliant Labeling

  • Affix a standardized "Hazardous Waste" label to the container before the first drop of waste is added.

  • Explicitly write "4-(2-Amino-3-chlorophenyl)pyrrole" on the chemical composition line. Do not use abbreviations.

  • Check the boxes for Toxic and Halogenated .

Step 4: Storage and Secondary Containment

  • Store the waste container in a secondary containment tray (capable of holding 110% of the container's volume) inside a continuously ventilated fume hood or a dedicated, flammables-rated hazardous waste cabinet.

  • Isolate the container from strong oxidizing agents, which can react violently with the electron-rich pyrrole and amine functional groups.

Step 5: Final Disposal Routing

  • Once the container is 80% full, cap it tightly (replace the vented cap with a solid transport cap if required by your EHS department) and schedule a pickup with a licensed hazardous waste contractor certified for high-temperature halogenated incineration.

Part 4: Spill Response & Decontamination Workflow

In the event of an accidental release of the neat powder or a concentrated solution, execute the following protocol to prevent inhalation exposure and cross-contamination:

  • Evacuation & PPE: Immediately clear personnel from the immediate vicinity. Don a fitted particulate respirator (N95 or P100) if the spill involves dry powder. Equip double-layered chemical-resistant nitrile gloves, safety goggles, and a lab coat.

  • Containment:

    • For Solids: Gently cover the powder with slightly damp paper towels to suppress aerosolization and dust generation.

    • For Liquids: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Collection: Using non-sparking tools (e.g., a polypropylene scoop), carefully transfer the absorbed material or damp powder into a wide-mouth HDPE hazardous waste container.

  • Chemical Decontamination: Because aromatic amines are weak bases and leave lipophilic residues, wash the spill surface with a compatible organic solvent (e.g., a small volume of ethanol or isopropanol) to dissolve residual chemical. Follow this with a thorough wash using a strong laboratory detergent and water.

  • Consumable Disposal: Place all contaminated wipes, gloves, and absorbent materials into the solid halogenated hazardous waste stream.

Part 5: Operational Decision Workflow

The following diagram illustrates the logical decision tree for routing 4-(2-Amino-3-chlorophenyl)pyrrole waste, ensuring regulatory compliance and cost-efficiency.

G Start Waste Generated: 4-(2-Amino-3-chlorophenyl)pyrrole Decision Mixed with Non-Halogenated Solvents? Start->Decision PathYes Entire Mixture Classified as Halogenated Waste Decision->PathYes Yes PathNo Isolate in Dedicated Halogenated Waste Stream Decision->PathNo No Container Transfer to HDPE Container (Vented Cap) PathYes->Container PathNo->Container Labeling Apply EPA Hazardous Waste Label (Halogenated Aromatic Amine) Container->Labeling Storage Store in Secondary Containment (Ventilated Cabinet) Labeling->Storage Disposal High-Temperature Incineration (>1000°C) via Contractor Storage->Disposal

Workflow for segregating and disposing of 4-(2-Amino-3-chlorophenyl)pyrrole waste streams.

References

  • Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency - Miljøstyrelsen.

  • Aniline Acute Exposure Guideline Levels - NCBI - NIH.

  • The formation of dioxins in combustion systems - ResearchGate.

  • Cleanroom Waste Disposal Protocol - Auckland Microfab.

  • GUIDELINES FOR PCBs, PCB-CONTAINING EQUIPMENT AND WASTE DISPOSAL - CPRI.

Sources

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